2,4-Diisocyanato-1-methylbenzene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,4-diisocyanato-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKJHBMWWAPEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2, Array | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28574-89-2, 6144-18-9, 26006-20-2 | |
| Record name | Benzene, 2,4-diisocyanato-1-methyl-, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28574-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 2,4-diisocyanato-1-methyl-, dimer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 2,4-diisocyanato-1-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26006-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7026156 | |
| Record name | Toluene 2,4-diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Toluene-2,4-diisocyanate appears as colorless to yellow or dark liquid or solid with a sweet, fruity, pungent odor. Melting point 68 °F (20 °C). Evolves CO2 when moist. This can cause over-pressurization in an enclosed space.Toxic and carcinogenic. Used in polyurethane foams, coatings in floor and wood finishes, sealers, paints, concrete sealers for aircraft and tank trucks, elastomers in clay pipe seals, elastomers and coatings, and crosslinking agent for nylon. Rate of onset: Immediate Persistence: Hours - weeks Odor threshold: 0.4 - 2 ppm Source/use/other hazard: Polyurethane (wood coatings, foam), nylon industries; skin irritant., Liquid; Liquid, Other Solid, Colorless to pale-yellow solid or liquid (above 71 degrees F) with a sharp, pungent odor; [NIOSH], Melting point = 20 deg C; [ChemIDplus] Colorless to yellow liquid or solid with a sweet, pungent, fruity odor; mp = 19.5-21.5 deg C; [INCHEM PIMs], Clear colorless to pale yellow liquid with a pungent odor; [HSDB] Colorless to yellow liquid with a sharp odor; mp = 14 deg C; [Dow Chemical MSDS], COLOURLESS-TO-PALE YELLOW LIQUID OR CRYSTALS WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO AIR., Colorless to pale-yellow solid or liquid (above 71 °F) with a sharp, pungent odor. | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzene, 2,4-diisocyanato-1-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Toluene-2,4-diisocyanate | |
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| Record name | Diisocyanatomethylbenzene | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/425 | |
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| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
484 °F at 760 mmHg (EPA, 1998), 251 °C, BP: 126 °C at 11 mm Hg. Reacts with water with evolution of carbon dioxide., Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 484 °F | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/425 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
270 °F (EPA, 1998), 127 °C, 260 °F (127 °C), 127 °C c.c., 270 °F for an 80/20% 2,4/ 2,6 TDI mixture, 260 °F | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/425 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Decomposes (NTP, 1992), Very soluble in acetone, benzene, ethyl ether, Soluble in ether. acetone, and other organic solvents, Miscible with alcohol (decomposition). Miscible with ether, acetone, benzene, carbon tetrachloride, chlorobenzene, diglycol monomethyl ether, kerosene, olive oil, Solubility in water: reaction, Insoluble | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.2244 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2244 at 20 °C/4 °C, Saturated liquid density: 75.879 lb/cu ft; liquid heat capacity: 0.398 Btu/lb-F; liquid thermal conductivity: 1.179 Btu-inch/hr-sq ft-F; liquid viscosity: 3.769 Centipoise (all at 85 °F), Saturated vapor pressure: 0.004 lb/sq in; saturated vapor density: 0.00011 lb/cu ft (all at 130 °F), Relative density (water = 1): 1.2, 1.2244 at 68 °F, 1.22 | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/425 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.0 (Air = 1), Relative vapor density (air = 1): 6.0, 6 | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/425 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
1 mmHg at 176 °F (EPA, 1998), 0.008 [mmHg], 0.01 [mmHg], 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 8.0X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 1.3, 0.01 mmHg at 77 °F, (77 °F): 0.01 mmHg | |
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Color/Form |
Water-white to pale yellow liquid, Clear faintly yellow liquid, Colorless to pale yellow, solid or liquid (above 71 °F), Liquid at room temperature ... Darkens on exposure to sunlight | |
CAS No. |
584-84-9, 1321-38-6, 26006-20-2 | |
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| Record name | TOLUENE 2,4-DIISOCYANATE | |
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| Record name | Benzene, 2,4-diisocyanato-1-methyl- | |
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Melting Point |
67.1 to 70.7 °F (EPA, 1998), 20.5 °C, 22 °C, 67.1-70.7 °F, 71 °F | |
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Foundational & Exploratory
The Synthesis of 2,4-Diisocyanato-1-methylbenzene: A Technical Guide
An In-depth Examination of the Synthesis Pathway, Reaction Mechanisms, and Experimental Protocols for Toluene (B28343) Diisocyanate (TDI)
This technical guide provides a comprehensive overview of the predominant industrial synthesis pathway for 2,4-diisocyanato-1-methylbenzene (B73610), a key component of toluene diisocyanate (TDI). Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the core chemical transformations, reaction mechanisms, and relevant quantitative data. Detailed experimental protocols for each major step are provided to facilitate laboratory-scale synthesis and understanding.
Introduction
This compound, commonly known as 2,4-toluene diisocyanate (2,4-TDI), is an aromatic diisocyanate of significant industrial importance. It is a primary raw material in the production of polyurethanes, which are used in a vast array of products, including flexible foams for furniture and automotive seating, coatings, adhesives, sealants, and elastomers.[1][2] The synthesis of TDI is a multi-step process that requires precise control over reaction conditions to achieve high yields and the desired isomer distribution.[3] The most common commercial form of TDI is an 80:20 mixture of the 2,4- and 2,6-isomers.[4][5]
This guide focuses on the conventional and most widely practiced synthesis route, which begins with toluene and proceeds through three main stages: nitration, hydrogenation, and phosgenation.[1][3][6]
The Core Synthesis Pathway
The industrial production of this compound is a continuous process that can be broken down into three fundamental chemical transformations:
-
Nitration: Toluene is first nitrated to produce dinitrotoluene (DNT).
-
Hydrogenation: The dinitrotoluene is then catalytically hydrogenated to yield toluenediamine (TDA).
-
Phosgenation: Finally, the toluenediamine is treated with phosgene (B1210022) to form toluene diisocyanate (TDI).
Each of these steps involves specific catalysts, solvents, and reaction conditions that are optimized for efficiency and product purity. The overall pathway is depicted in the diagram below.
Detailed Synthesis Steps and Mechanisms
Step 1: Nitration of Toluene
The synthesis begins with the electrophilic aromatic substitution of toluene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").[7] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
The methyl group on the toluene ring is an activating, ortho-, para-director. The first nitration yields a mixture of ortho- and para-nitrotoluene. A second nitration under more forcing conditions introduces a second nitro group, primarily resulting in a mixture of 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene.[3][4] The typical industrial process aims for an isomer ratio of approximately 80:20 of 2,4-DNT to 2,6-DNT, which is carried through to the final TDI product.[4][8]
Mechanism: The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. The nitronium ion is generated in situ and then attacked by the electron-rich toluene ring to form a resonance-stabilized carbocation (sigma complex). A proton is then abstracted by a weak base (HSO₄⁻ or H₂O) to restore the aromaticity of the ring.
Step 2: Hydrogenation of Dinitrotoluene
The mixture of dinitrotoluene isomers is reduced to the corresponding toluenediamine (TDA) isomers. This is most commonly achieved through catalytic hydrogenation.[9]
Industrial Method: In large-scale production, this is a liquid-phase reaction where DNT is treated with hydrogen gas at elevated temperatures and pressures in the presence of a suspended catalyst.[10] Raney nickel is a common catalyst for this transformation, although palladium on carbon (Pd/C) is also used.[6][9]
Laboratory Method: On a laboratory scale, other reduction methods can be employed, such as using iron filings in the presence of an acid like hydrochloric or acetic acid.[11]
Step 3: Phosgenation of Toluenediamine
This is the final and most hazardous step in the synthesis, converting the amino groups of TDA into isocyanate groups using phosgene (COCl₂). This reaction can be carried out in either the liquid or gas phase.[12]
Liquid-Phase Phosgenation: The TDA is typically dissolved in an inert solvent, such as o-dichlorobenzene, and reacted with phosgene.[13] The reaction is often carried out in two stages: a "cold phosgenation" at lower temperatures (0-50°C) to form carbamoyl (B1232498) chlorides and amine hydrochlorides, followed by a "hot phosgenation" at higher temperatures (up to 170-185°C) to convert these intermediates into the final diisocyanate and hydrogen chloride (HCl) byproduct.[13]
Gas-Phase Phosgenation: More modern processes utilize gas-phase phosgenation, where vaporized TDA reacts with phosgene at high temperatures (300–400 °C).[5] This method is considered more economical and environmentally friendly due to reduced solvent use and shorter reaction times.[12]
Phosgenation Mechanism: The mechanism of phosgenation is complex. Theoretical studies suggest two primary pathways: the "stepwise phosgenation" and the "phosgenations first" mechanism.[5][14][15]
-
Stepwise Phosgenation: One amino group reacts with phosgene to form a carbamoyl chloride, which then eliminates HCl to form a monoisocyanate. This intermediate then undergoes the same sequence of reactions on the second amino group.
-
Phosgenations First: Both amino groups first react with phosgene to form a dicarbamoyl chloride intermediate. Subsequently, two consecutive HCl elimination steps occur to yield the diisocyanate. Computational studies suggest that the "phosgenations first" mechanisms are energetically more favorable.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative data, including reaction conditions and yields, for the three main synthesis steps.
Table 1: Nitration of Toluene to Dinitrotoluene
| Parameter | Two-Step Nitration | Direct Dinitration | Alternative Nitrating Agent |
| Reactants | Toluene, HNO₃, H₂SO₄ | Toluene, HNO₃, H₂SO₄ | Toluene, N₂O₅, HNO₃ |
| Temperature | Step 1: 60°C; Step 2: 115°C[16] | - | 10°C[2] |
| Yield | 177g DNT from 100g Toluene[16] | 96% (from 4-nitrotoluene)[3][4] | 100%[2] |
| Isomer Ratio (2,4:2,6) | Not specified | ~80:20[3][4] | 4.44:1[17] |
| Notes | Involves isolation of mononitrotoluene intermediate.[16] | The most common industrial approach.[4] | Sulfuric acid-free method.[2] |
Table 2: Hydrogenation of Dinitrotoluene to Toluenediamine
| Parameter | Catalytic Hydrogenation (Industrial) | Bechamp Reduction (Laboratory) |
| Reactants | DNT, H₂ | DNT, Fe, HCl, Ethanol[11] |
| Catalyst | Raney Nickel or Pd/C[6][9] | Iron filings[11] |
| Temperature | 105-130°C[10] | Reflux[11] |
| Pressure | 20-30 bar[10] | Atmospheric |
| Yield | High yield, continuous process[9] | 89% (of TDA sulfate)[11] |
| Notes | Can be run without an additional solvent.[18] | A classic method for nitro group reduction.[11] |
Table 3: Phosgenation of Toluenediamine to Toluene Diisocyanate
| Parameter | Liquid-Phase Phosgenation | Gas-Phase Phosgenation | Laboratory Alternative |
| Reactants | TDA, Phosgene (COCl₂) | TDA, Phosgene (COCl₂) | TDA, Triphosgene (B27547) |
| Solvent | o-Dichlorobenzene[5][13] | None (gas phase)[12] | Not specified |
| Temperature | 40-150°C[5] | 300-400°C[5] | Not specified |
| Pressure | < 30 bar[14] | Not specified | Not specified |
| Yield | High industrial yields | High industrial yields | Quantitative[6] |
| Notes | Common industrial method. HCl is a major byproduct.[13] | More energy-efficient and environmentally benign.[5][12] | Triphosgene is a safer, solid alternative to phosgene gas.[6] |
Experimental Protocols
The following protocols are provided as a reference for laboratory-scale synthesis. Caution: These reactions involve highly corrosive, toxic, and hazardous materials. All procedures must be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Two-Step Nitration of Toluene to 2,4-Dinitrotoluene
This protocol is adapted from literature procedures.[16]
-
Mononitration: To a 1000 mL round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 100 g of toluene.
-
Prepare a nitrating mixture by carefully adding 100 mL of concentrated sulfuric acid to 80 mL of concentrated nitric acid.
-
Slowly add the nitrating mixture to the toluene while stirring. Maintain the reaction temperature at 60°C using a water bath.
-
After the addition is complete, continue stirring at 60°C for 30 minutes.
-
Cool the mixture and transfer it to a separatory funnel. Separate and discard the lower acid layer.
-
Dinitration: Return the organic layer (mononitrotoluene) to the reaction flask.
-
Prepare a second nitrating mixture of 190 mL of concentrated sulfuric acid and 80 mL of fuming nitric acid.
-
Slowly add this second mixture to the mononitrotoluene, maintaining the temperature at 115°C. Gentle heating may be required.
-
After the addition, stir the mixture at 115°C for an additional 60 minutes.
-
Work-up: While still hot, carefully pour the reaction mixture into a large volume of ice water. The dinitrotoluene will solidify.
-
Filter the solid product, wash thoroughly with water to remove residual acids, and dry. The expected yield is approximately 177 g.[16]
Protocol 2: Reduction of 2,4-Dinitrotoluene to 2,4-Diaminotoluene (B122806)
This protocol is adapted from Organic Syntheses.[11]
-
Setup: In a 500 mL three-necked flask fitted with a reflux condenser and a mechanical stirrer, place 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 mL of 50% aqueous ethyl alcohol.
-
Reaction: Heat the mixture to boiling on a water bath and begin stirring.
-
Slowly add a solution of 5.2 mL of concentrated hydrochloric acid in 25 mL of 50% aqueous ethyl alcohol.
-
After the addition is complete, reflux the mixture for two hours.
-
Work-up: While the mixture is still hot, make it just alkaline to litmus (B1172312) paper by adding a calculated amount of 15% alcoholic potassium hydroxide (B78521) solution.
-
Filter the hot mixture to remove the iron residue. Rinse the reaction flask and wash the iron residue with two 50 mL portions of 95% ethyl alcohol.
-
Combine the filtrates. The product, 2,4-diaminotoluene, can be isolated from the solution, for instance, by precipitation as its sulfate (B86663) salt by adding sulfuric acid.
-
To obtain the free base, the sulfate salt can be dissolved in water and neutralized with a saturated sodium hydroxide solution, causing the 2,4-diaminotoluene to precipitate. The product can then be filtered, dried, and recrystallized from benzene.
Protocol 3: Phosgenation of Toluenediamine (Conceptual Outline)
Direct phosgenation is extremely hazardous and not recommended for a standard laboratory setting without specialized equipment and safety protocols. A safer alternative involves the use of triphosgene.
This conceptual outline is based on the use of triphosgene as a phosgene substitute.[6]
-
Setup: In a multi-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the toluenediamine in a suitable anhydrous solvent (e.g., o-dichlorobenzene or toluene).
-
Reaction: Cool the solution in an ice bath. A solution of triphosgene (a solid, slightly less than 1/3 molar equivalent of the amine groups) in the same solvent is added dropwise. A tertiary amine base (e.g., pyridine (B92270) or triethylamine) is typically added to neutralize the HCl generated in situ.
-
The reaction is highly exothermic and generates HCl gas, which must be scrubbed. The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of N-H stretches, appearance of -NCO peak at ~2270 cm⁻¹).
-
Work-up: After the reaction is complete, the amine hydrochloride salt is filtered off. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude TDI is purified by vacuum distillation to yield the final product.
Conclusion
The synthesis of this compound is a well-established, multi-stage industrial process. While the overall pathway of nitration, hydrogenation, and phosgenation is straightforward in concept, each step requires careful control of reaction parameters to ensure high yield, safety, and the correct isomer ratio. The phosgenation step, in particular, presents significant challenges due to the hazardous nature of the reagents, leading to ongoing research into safer and more sustainable synthetic routes. The information presented in this guide provides a foundational understanding of the chemistry and practical considerations involved in the production of this vital industrial chemical.
References
- 1. How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability [chemanalyst.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dinitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 7. cerritos.edu [cerritos.edu]
- 8. Process Data set: Toluene diisocyanate (TDI) ; phosgenation of diaminotoluene (TDA); production mix, at plant; liquid (en) - Plastics Europe Public LCI Database [plasticseurope.lca-data.com]
- 9. mdpi.com [mdpi.com]
- 10. US8609899B2 - Process for preparing toluenediamine by hydrogenation of dinitrotoluene - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. repository.fit.edu [repository.fit.edu]
- 13. globallcadataaccess.org [globallcadataaccess.org]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) | Semantic Scholar [semanticscholar.org]
- 16. prepchem.com [prepchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Continuous production process of dinitrotoluene for synthesis of toluenediamine by low-pressure hydrogenation, catalyst and catalyst preparation method - Eureka | Patsnap [eureka.patsnap.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Toluene Diisocyanate (TDI) Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physicochemical properties of the primary isomers of toluene (B28343) diisocyanate (TDI), 2,4-TDI and 2,6-TDI. Commercially, TDI is most often available as mixtures of these two isomers, typically in 80:20 or 65:35 ratios, as the isomeric ratio significantly influences the properties of the final polyurethane products.[1][2][3] This document summarizes key quantitative data, details common experimental protocols for isomer analysis, and visualizes relevant chemical and analytical workflows.
Physicochemical Properties of Toluene Diisocyanate Isomers
Toluene diisocyanate is a colorless to pale yellow liquid or solid with a sharp, pungent odor.[4][5] It is a highly reactive organic compound, primarily used in the production of polyurethanes for applications ranging from foams and coatings to elastomers.[6] The two main isomers, 2,4-TDI and 2,6-TDI, have the same molecular formula and weight but differ in the positions of the isocyanate groups on the toluene ring, leading to distinct physical properties.[3][7]
Table 1: General and Physicochemical Properties of Pure TDI Isomers
| Property | 2,4-Toluene Diisocyanate (2,4-TDI) | 2,6-Toluene Diisocyanate (2,6-TDI) |
|---|---|---|
| CAS Number | 584-84-9[3] | 91-08-7[3] |
| Molecular Formula | C₉H₆N₂O₂[3][5] | C₉H₆N₂O₂[3][8] |
| Molecular Weight | 174.16 g/mol [9][10] | 174.16 g/mol [8][9] |
| Physical State | Colorless to pale-yellow solid or liquid[4] | Colorless to yellow liquid[8] |
| Melting Point | 19.5 to 21.5 °C[5][11] | 18.3 °C[9][11] |
| Boiling Point | 251 °C at 760 mmHg[4][5][11] | 129–133 °C at 18 mmHg[9][11] |
| Density / Specific Gravity | 1.2244 g/mL at 20 °C[4][9] | 1.225 g/mL at 25 °C |
| Vapor Pressure | 8.0 x 10⁻³ mmHg at 20 °C[11] | 2.1 x 10⁻² mmHg at 25 °C[11] |
| Flash Point | 127 °C (closed cup)[5] | 110 °C (closed cup) |
| Water Solubility | Decomposes/Reacts[4] | Decomposes/Reacts[11][12] |
| Odor Threshold | 0.4 - 2.14 ppm[4][9] | No data available |
| Vapor Density (air=1) | 6[5][11] | 6[11] |
Table 2: Physicochemical Properties of Commercial TDI Mixtures (80:20)
| Property | 80% 2,4-TDI / 20% 2,6-TDI Mixture |
|---|---|
| CAS Number | 26471-62-5[13] |
| Appearance | Clear, pale yellow liquid with a sharp, pungent odor[4] |
| Melting/Freezing Point | 11 to 14 °C[11] |
| Boiling Point | 251 °C[11] |
| Specific Gravity | 1.22 at 25 °C[11][12] |
| Vapor Pressure | 0.5 mmHg at 77°F (25 °C)[12] |
| Flash Point | 270°F (132.2 °C)[12] |
| Water Solubility | Reacts[12] |
For temperatures where vapor pressure is not explicitly listed, it can be calculated for an 80:20 TDI mixture using the Antoine equation: Log (TDI VP in mm mercury) = 8.7218 - 2,852.8 / Temperature (°C + 273.15).[14]
Experimental Protocols for Isomer Analysis
The accurate quantification of 2,4-TDI and 2,6-TDI is crucial for quality control in the polymer industry and for environmental and occupational monitoring.[1] The primary analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][15]
GC is a well-established, rapid, and accurate method for determining the isomer ratio in bulk TDI materials.[1][2][15]
-
Principle: The method separates the volatile TDI isomers based on their differential partitioning between a stationary phase (in the column) and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for detection.
-
Sample Preparation:
-
Instrumentation (Typical):
-
Gas Chromatograph: Equipped with a megabore capillary column and a Flame Ionization Detector (FID).[2]
-
Injector: Split/splitless injector.
-
Carrier Gas: High-purity nitrogen or helium.
-
-
GC Conditions:
-
Column: Megabore capillary column (e.g., DB-1 or equivalent).
-
Oven Temperature Program: An initial temperature held for a few minutes, followed by a ramp up to a final temperature to ensure separation of isomers and any impurities.
-
Injector and Detector Temperature: Typically set higher than the final oven temperature (e.g., 250 °C) to ensure rapid volatilization and prevent condensation.
-
-
Data Analysis:
-
Identify the peaks for 2,4-TDI and 2,6-TDI based on their retention times, which are confirmed using certified reference standards.[15]
-
Quantify the isomers using the area normalization method, where the percentage of each isomer is calculated from its peak area relative to the total area of all TDI peaks.[2][15] This method has shown high accuracy, with reported values of 96% for the 2,4-isomer and 90% for the 2,6-isomer.[2]
-
HPLC is preferred for trace-level analysis of TDI in various matrices, including air and biological samples, due to its high sensitivity, especially when coupled with mass spectrometry (MS).[1][15] A key feature of HPLC analysis for TDI is the requirement for derivatization.
-
Principle: Due to the high reactivity and poor UV absorbance of native TDI, the isocyanate groups are reacted with a derivatizing agent to form stable, UV-active urea (B33335) derivatives.[1][15] These derivatives are then separated on a reversed-phase HPLC column and quantified.
-
Derivatization Agent: 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) or 1-2 Pyridyl Piperazine (1-2 PP) are common derivatizing agents.[15]
-
Sample Preparation (Air Sampling):
-
Draw air through a glass fiber filter coated with the derivatizing agent (e.g., 1-2 PP).[15][16] The TDI in the air reacts with the agent on the filter to form stable urea derivatives.[15]
-
Extract the filter with a suitable solvent, such as acetonitrile (B52724).[15]
-
The resulting solution containing the stable urea derivatives is then injected into the HPLC system.[15]
-
-
Instrumentation (Typical):
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the urea derivatives (e.g., 254 nm).[1]
-
-
Data Analysis:
Mandatory Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to Toluene Diisocyanate, from its industrial synthesis to its analytical determination and toxicological action.
Caption: Industrial synthesis of TDI via nitration, reduction, and phosgenation.
Caption: Typical workflow for the GC analysis of TDI isomers.
Caption: Workflow for the HPLC analysis of TDI isomers.[15]
Caption: The reactive isocyanate group of TDI reacts with biological molecules.
Synthesis and Reactivity
TDI is produced industrially in a three-step process starting from toluene.[3][17][18]
-
Nitration: Toluene is nitrated to produce a mixture of dinitrotoluene (DNT) isomers, primarily 2,4-DNT and 2,6-DNT.[17]
-
Hydrogenation: The DNT mixture is then catalytically hydrogenated to yield toluenediamine (TDA).[17]
-
Phosgenation: Finally, the TDA is treated with phosgene (B1210022) (COCl₂) to form the corresponding diisocyanate, with HCl produced as a byproduct.[3][17]
The resulting crude TDI is distilled to produce the desired isomer mixtures.[3] The high reactivity of the isocyanate (-N=C=O) groups is central to both TDI's utility in polymer chemistry and its toxicity.[5] These groups react exothermically with compounds containing active hydrogen, such as water, alcohols, acids, and amines.[5] The reaction with water forms an unstable carbamic acid, which dissociates to a primary amine and carbon dioxide, a reaction that is fundamental to the production of polyurethane foams.[5] This reactivity also drives its toxicological effects, as TDI can react with biological macromolecules like proteins, leading to irritation and sensitization.[5][19]
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 4. Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Toluene-2,4-diisocyanate (TDI) (PIM 534) [inchem.org]
- 6. sanjaychemindia.com [sanjaychemindia.com]
- 7. DSpace [iris.who.int]
- 8. Toluene 2,6-Diisocyanate | C9H6N2O2 | CID 7040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Table 4-2, Physical and Chemical Properties of Toluene Diisocyanate and Methylenediphenyl Diisocyanatea - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Table 1, Properties of Toluene Diisocyanates - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. TOLUENE-2,6-DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. americanchemistry.com [americanchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Table 7-2, Analytical Methods for Determining TDI and MDI in Environmental Samples - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Production of Toluene diisocyanate (TDI) - Chempedia - LookChem [lookchem.com]
- 18. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 19. Toluene 2,4- and 2,6-Diisocyanate:Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2,4-Diisocyanato-1-methylbenzene: A Technical Guide
Introduction
2,4-Diisocyanato-1-methylbenzene, commonly known as 2,4-Toluene diisocyanate (2,4-TDI), is a key aromatic diisocyanate used extensively in the production of polyurethane foams, elastomers, coatings, and adhesives. The precise characterization of this compound is critical for quality control, reaction monitoring, and safety, as isocyanates are known sensitizers. This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze 2,4-TDI, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~2270 | Strong | Asymmetric N=C=O stretching | [1] |
| ~1510 | Medium | Aromatic C=C stretching | [2] |
| ~1450 | Medium | CH₃ asymmetric bending | |
| ~1380 | Medium | CH₃ symmetric bending | |
| ~870 | Strong | C-H out-of-plane bending (aromatic) | |
| ~810 | Strong | C-H out-of-plane bending (aromatic) | [2] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~7.25 | d | 1H | H6 | [3] |
| ~7.15 | dd | 1H | H5 | [3] |
| ~7.00 | d | 1H | H3 | [3] |
| ~2.30 | s | 3H | -CH₃ | [3] |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~136.0 | C1 | |
| ~133.5 | C4 | |
| ~130.0 | C5 | |
| ~128.0 | C2 | |
| ~120.0 | C6 | |
| ~118.0 | C3 | |
| ~125.0 | N=C=O (C4) | |
| ~127.0 | N=C=O (C2) | |
| ~17.5 | -CH₃ |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment | Reference |
| 174 | ~100 | [M]⁺ | [4] |
| 146 | ~40 | [M-CO]⁺ | [4] |
| 118 | ~30 | [M-2CO]⁺ | [4] |
| 91 | ~25 | [C₇H₇]⁺ | [4] |
| 65 | ~15 | [C₅H₅]⁺ | [4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses of 2,4-TDI are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of 2,4-TDI, particularly the isocyanate (-NCO) group.
Methodology:
-
Sample Preparation: As 2,4-TDI is a liquid at room temperature, a neat sample can be analyzed.[5] A thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5][6] Alternatively, a solution in a dry, IR-transparent solvent like cyclohexane (B81311) can be used.[1]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates (or the solvent) is recorded.
-
The sample is placed in the IR beam path.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis: The obtained spectrum is baseline-corrected and the positions and intensities of the absorption bands are determined. The characteristic strong absorption around 2270 cm⁻¹ is indicative of the N=C=O stretching vibration.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of 2,4-TDI by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation:
-
A sample of 2,4-TDI (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed.[7]
-
The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[3]
-
The solution is transferred to a 5 mm NMR tube.[7]
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[8]
-
¹H NMR Data Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used.
-
Parameters such as the number of scans (NS), relaxation delay (d1), and acquisition time (at) are optimized.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse program is typically used to simplify the spectrum to singlets for each carbon.
-
A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Analysis: The acquired free induction decays (FIDs) are Fourier transformed. The resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of the ¹H NMR signals provides the relative number of protons for each resonance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,4-TDI, confirming its elemental composition.
Methodology:
-
Sample Introduction: For a volatile compound like 2,4-TDI, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) can be employed.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of analysis.
-
Data Acquisition:
-
Ionization: In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured.
-
-
Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound. The other peaks represent fragment ions, which can be used to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship between the spectroscopic techniques discussed.
Caption: Workflow for Infrared (IR) Spectroscopy of 2,4-TDI.
Caption: Workflow for NMR Spectroscopy of 2,4-TDI.
Caption: Workflow for Mass Spectrometry of 2,4-TDI.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzene, 2,4-diisocyanato-1-methyl- [webbook.nist.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
The Differential Reactivity of Isocyanate Groups in 2,4-Toluene Diisocyanate with Polyols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the isocyanate (-NCO) groups in 2,4-toluene diisocyanate (2,4-TDI) when reacting with polyols, a fundamental process in the synthesis of polyurethanes. Understanding the nuances of this reaction is critical for controlling polymer structure and final properties.
Core Principles of 2,4-TDI Reactivity
The reaction between an isocyanate and a hydroxyl group from a polyol forms a urethane (B1682113) linkage.[1][2] In 2,4-TDI, the two isocyanate groups exhibit different reactivities due to their positions on the aromatic ring relative to the methyl group. The -NCO group at the 4-position (para) is significantly more reactive than the -NCO group at the 2-position (ortho).[1][3] This difference is primarily attributed to the steric hindrance imposed by the adjacent methyl group on the ortho- NCO group.[4][5]
The general order of reactivity for isocyanate groups is para aromatic > ortho aromatic >> primary aliphatic > secondary aliphatic.[6] Aromatic isocyanates like TDI are substantially more reactive than aliphatic isocyanates.[7][8]
Quantitative Analysis of Reactivity
The differential reactivity of the para- and ortho-NCO groups in 2,4-TDI can be quantified by comparing their reaction rate constants (k_para and k_ortho). Several studies have shown that the para-isocyanate group is about 2.67 to 10 times more reactive than the ortho group in uncatalyzed reactions.[4][9] This reactivity ratio is influenced by factors such as temperature and the presence of catalysts.
Influence of Temperature
Temperature has a significant impact on the reaction rates of both isocyanate groups. Generally, an increase in temperature accelerates the reaction. However, it tends to enhance the reactivity of the less reactive ortho-NCO group more significantly, thus reducing the reactivity difference between the two groups.[9] High temperatures can overcome the higher activation energy of the ortho-NCO carbamation, leading to comparable reaction rates for both isocyanates.[4]
Influence of Catalysts
Catalysts are widely used in polyurethane production to increase the reaction rate.[1] Common catalysts include tertiary amines (e.g., diethylcyclohexylamine - DECHA) and organotin compounds (e.g., dibutyltin (B87310) dilaurate - DBTDL).[9][10] Catalysts can also alter the relative reactivity of the two isocyanate groups. Some catalysts may selectively enhance the reactivity of the less reactive ortho-NCO group, thereby narrowing the reactivity gap.[10] In DBTDL-catalyzed reactions, the rate constants have been found to be independent of the molecular weight of the polyol, unlike in uncatalyzed and amine-catalyzed reactions.[9][11]
Table 1: Summary of Uncatalyzed Reaction Kinetic Data for 2,4-TDI with Polyols
| Polyol Type | Temperature (°C) | k_para (L/mol·s) | k_ortho (L/mol·s) | Reactivity Ratio (k_para/k_ortho) | Activation Energy (Ea) (kJ/mol) | Reference |
| Polypropylene Glycol | 50 | Data not specified | Data not specified | ~4 | Data not specified | [9] |
| Cellulose Nanocrystals | 35 | ~10x higher than ortho | Data not specified | 5-10 | p-NCO: ~42, o-NCO: ~84 | [4] |
| 1-Butanol | Not specified | Data not specified | Data not specified | 2-3 | ~125 | [12][13] |
Note: Specific rate constants are highly dependent on the specific polyol, solvent, and analytical method used, leading to variability in reported values.
Reaction Mechanisms and Pathways
The fundamental reaction is a nucleophilic addition of the polyol's hydroxyl group to the electrophilic carbon of the isocyanate group.[1]
Uncatalyzed Reaction
Caption: Uncatalyzed reaction pathway of TDI and a polyol.
Catalyzed Reaction (DBTDL)
Organotin catalysts like DBTDL activate both the isocyanate and the polyol, significantly accelerating the formation of the urethane linkage.[9]
Caption: DBTDL-catalyzed reaction mechanism.
Potential Side Reactions
At elevated temperatures or in the presence of excess isocyanate or contaminants like water, several side reactions can occur, leading to branching and cross-linking.[1]
Caption: Potential side reactions in TDI-polyol polymerization.
Experimental Protocols
Kinetic Analysis via Titration
This method determines the concentration of unreacted NCO groups over time.
Materials:
-
2,4-TDI
-
Polyol
-
Dibutylamine (DBA) solution in a suitable solvent (e.g., toluene)
-
Toluene (or other inert solvent)
-
Standardized hydrochloric acid (HCl) solution
-
Bromophenol blue indicator
Procedure:
-
Reaction Setup: In a thermostated reactor equipped with a mechanical stirrer, add the polyol and solvent. If a catalyst is used, add it to the polyol mixture.
-
Initiation: Add the preheated 2,4-TDI to the reactor and start the timer.
-
Sampling: At regular intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a known excess of DBA solution. The DBA reacts with the unreacted NCO groups.
-
Titration: After a sufficient reaction time (e.g., 15 minutes), add acetone and a few drops of bromophenol blue indicator.[14] Titrate the excess DBA with the standardized HCl solution until the endpoint (color change) is reached.
-
Blank Determination: Perform a blank titration with the same amount of DBA solution but without the reaction sample.[14]
-
Calculation: The NCO content can be calculated from the difference in the volume of HCl used for the sample and the blank.
In-situ Monitoring by FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy allows for continuous, real-time monitoring of the reaction progress.[15]
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.
Procedure:
-
Background Spectrum: Record a background spectrum of the initial reaction mixture (polyol, solvent, catalyst) before adding the TDI.
-
Reaction Monitoring: Insert the ATR probe directly into the reaction vessel. After adding the TDI, continuously collect spectra at regular intervals (e.g., every 60 seconds).[15]
-
Data Analysis: Monitor the decrease in the intensity of the characteristic NCO peak (around 2270 cm⁻¹) and the increase in the urethane linkage peaks (e.g., N-H stretch around 3300 cm⁻¹ and C=O stretch around 1730 cm⁻¹). The concentration of NCO groups can be quantified by creating a calibration curve or using peak integration.
Experimental Workflow
Caption: Workflow for kinetic analysis of TDI-polyol reactions.
This guide provides a foundational understanding of the reactivity of 2,4-TDI with polyols. For specific applications, it is crucial to conduct detailed experimental studies to characterize the reaction kinetics under the relevant process conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 4. On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pcimag.com [pcimag.com]
- 8. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]
- 15. mt.com [mt.com]
Hydrolytic Stability of 2,4-Diisocyanato-1-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of 2,4-Diisocyanato-1-methylbenzene, commonly known as 2,4-Toluene Diisocyanate (2,4-TDI). This document delves into the reaction kinetics, influencing factors, and the primary degradation products. Detailed experimental protocols for the analysis of its hydrolysis are also presented to support research and development activities in related fields.
Introduction
This compound (2,4-TDI) is a highly reactive aromatic isocyanate primarily used in the production of polyurethane foams, coatings, and elastomers.[1][2] Its two isocyanate groups exhibit differential reactivity, with the group at the 4-position being approximately four times more reactive than the group at the 2-position.[2][3] This high reactivity extends to aqueous environments, where 2,4-TDI readily undergoes hydrolysis. Understanding the hydrolytic stability of this compound is crucial for environmental fate assessment, safe handling and storage, and for controlling its reactivity in various applications.[4]
Hydrolysis of this compound
The isocyanate groups of 2,4-TDI react with water, leading to the formation of unstable carbamic acid intermediates, which then decompose to form toluenediamine (TDA) and carbon dioxide.[4] The newly formed amine is highly reactive towards other isocyanate molecules.[5] Consequently, the reaction of TDA with unreacted TDI monomers or oligomers is significantly faster than the initial hydrolysis of TDI, leading to the formation of polyureas.[4][5] These polyureas are the predominant and relatively inert end products of TDI hydrolysis in water.[1][4]
The overall hydrolysis process can be summarized in the following steps:
-
Initial Hydrolysis: The isocyanate groups of 2,4-TDI react with water to form unstable carbamic acids.
-
Decarboxylation: The carbamic acids rapidly decompose, releasing carbon dioxide and forming the corresponding 2,4-toluenediamine (TDA).
-
Polyurea Formation: The highly reactive TDA molecules then react with remaining TDI molecules to form stable polyurea chains.
The hydrolysis of 2,4-TDI is generally rapid, with a reported half-life of less than a minute in water under certain conditions.[5] However, the resulting polyureas are exceptionally stable, with estimated half-lives for hydrolysis ranging from thousands to hundreds of thousands of years under ambient environmental conditions.[4][6]
Factors that influence the rate of hydrolysis include:
-
pH: The hydrolysis rate is influenced by pH, although studies on TDI-polyurea showed that the half-times for hydrolysis at pH levels of 4, 7, and 9 were within a factor of two of those in deionized water.[6][7]
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The temperature dependence of the rate constants for the hydrolysis of TDI-polyurea has been shown to follow Arrhenius behavior.[6][7]
-
Physical State and Agitation: When liquid TDI comes into contact with water without agitation, a crust of insoluble and inert polyurea can form on the surface, which can slow down the hydrolysis of the bulk material.[8] Vigorous stirring accelerates the hydrolysis process.[4]
Quantitative Data on Hydrolytic Stability
The available quantitative data on the hydrolytic stability of 2,4-TDI and its resulting polyureas are summarized in the table below. It is important to note that the hydrolysis of the TDI monomer is very rapid, while the subsequent degradation of the formed polyurea is extremely slow.
| Compound/Product | Condition | Half-Life | Reference(s) |
| 2,4-TDI | In water | < 1 minute | [5] |
| 2,4-TDI | Atmospheric water vapor | Not significant, half-life of 1.4 days based on reaction rates | [5] |
| TDI-Polyurea | 25 °C, deionized water | 18,000 to 300,000 years | [4][6] |
| TDI-Polyurea | Buffered pH 4, 7, and 9 | Within a factor of 2 of deionized water | [4][6] |
Experimental Protocols for Hydrolysis Studies
The study of 2,4-TDI hydrolysis typically involves monitoring the disappearance of the parent compound or the appearance of its hydrolysis products, primarily 2,4-toluenediamine (TDA). Due to the high reactivity of TDI, direct measurement in aqueous solution is challenging. Therefore, most methods focus on the quantification of the more stable TDA.
General Experimental Setup for Hydrolysis Studies
A typical experimental setup for studying the hydrolysis of 2,4-TDI involves the following steps:
-
Reaction Vessel: The reaction is carried out in a temperature-controlled glass reaction vessel.
-
Reaction Medium: A known volume of deionized water or a buffer solution of a specific pH is placed in the vessel.
-
Initiation of Reaction: A known amount of 2,4-TDI is introduced into the reaction medium with vigorous stirring to ensure proper mixing.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in the collected samples is immediately quenched, for example, by derivatizing the unreacted isocyanate groups or by extraction into a non-reactive solvent.
-
Analysis: The concentration of the analyte of interest (e.g., TDA) is determined using a suitable analytical technique.
Analytical Methods for the Determination of Hydrolysis Products
The primary hydrolysis product, 2,4-toluenediamine (TDA), is a stable compound that can be quantified using various analytical techniques.
HPLC is a widely used technique for the determination of TDA.[6][9][10]
-
Principle: The aqueous sample is analyzed by reverse-phase HPLC with a suitable detector.
-
Sample Preparation: The sample may require extraction and derivatization to enhance detection. A common method involves alkaline hydrolysis to release TDA from any adducts, followed by extraction with a solvent like toluene (B28343).[9][10]
-
Instrumentation: A standard HPLC system equipped with a UV or electrochemical detector can be used.
-
Detection: Electrochemical detection is a sensitive method for the analysis of TDA.[9][10]
GC-MS is another powerful technique for the quantification of TDA, often involving derivatization to improve volatility and chromatographic performance.[9][10][11]
-
Principle: TDA is extracted from the aqueous matrix, derivatized, and then separated and detected by GC-MS.
-
Sample Preparation: A strong acid or alkaline hydrolysis is performed to release TDA.[9][10][11] The hydrolysate is then extracted with a solvent like toluene. A derivatizing agent, such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA), is added to produce a volatile derivative of TDA.[9][10]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for analysis.
-
Detection: The mass spectrometer provides high selectivity and sensitivity for the detection of the derivatized TDA.
Visualizations
The following diagrams illustrate the key processes involved in the hydrolysis of this compound and a typical workflow for its analysis.
References
- 1. DSpace [iris.who.int]
- 2. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 584-84-9 [smolecule.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. canada.ca [canada.ca]
- 6. Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toluene diisocyanates (EHC 75, 1987) [inchem.org]
- 9. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2,4-Diisocyanato-1-methylbenzene in organic solvents
An In-depth Technical Guide to the Solubility of 2,4-Diisocyanato-1-methylbenzene in Organic Solvents
Introduction
This compound, commonly known as 2,4-toluene diisocyanate (2,4-TDI), is a primary aromatic diisocyanate used extensively in the production of polyurethanes.[1][2] Its applications span the manufacturing of flexible foams for furniture and automotive seating, as well as coatings, sealants, and elastomers.[3][4] For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of 2,4-TDI's solubility in various organic solvents is critical for reaction chemistry, formulation development, purification processes, and safety protocols.
The isocyanate (-NCO) groups in 2,4-TDI are highly reactive, particularly with compounds containing active hydrogen atoms, such as water, alcohols, and amines.[5][6] This reactivity profile dictates the choice of suitable solvents for non-reactive applications and handling. This guide provides a comprehensive overview of the solubility of 2,4-TDI in common organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Solubility Data
Quantitative solubility data for 2,4-TDI in organic solvents is not widely available in public literature. However, numerous sources provide qualitative descriptions of its solubility. The following table summarizes this information, indicating the degree of solubility and noting potential reactivity. It is crucial to recognize that terms like "soluble" and "miscible" indicate that 2,4-TDI will dissolve, but do not specify the concentration at which saturation occurs.
| Solvent | Chemical Class | Solubility | Comments / Reactivity |
| Acetone | Ketone | Very Soluble / Miscible | Generally non-reactive under anhydrous conditions.[3][7][8] |
| Benzene | Aromatic Hydrocarbon | Very Soluble / Miscible | Generally non-reactive under anhydrous conditions.[3][7][8] |
| Toluene | Aromatic Hydrocarbon | Soluble | Generally non-reactive under anhydrous conditions.[3] |
| Diethyl Ether | Ether | Very Soluble / Miscible | Generally non-reactive under anhydrous conditions.[5][7][8] |
| Ethyl Acetate | Ester | Soluble | Generally non-reactive under anhydrous conditions. |
| Carbon Tetrachloride | Halogenated Hydrocarbon | Miscible | Generally non-reactive under anhydrous conditions.[5][8] |
| Chlorobenzene | Halogenated Hydrocarbon | Miscible | Generally non-reactive under anhydrous conditions.[5][8] |
| Kerosene | Aliphatic Hydrocarbon | Miscible | Generally non-reactive under anhydrous conditions.[5][9] |
| Gasoline | Aliphatic Hydrocarbon | Miscible | Generally non-reactive under anhydrous conditions.[8] |
| Olive Oil | Triglyceride | Miscible | Generally non-reactive under anhydrous conditions.[5] |
| Ethanol | Alcohol | Miscible (with reaction) | Reacts with the hydroxyl group to form urethanes.[10][11] |
| Water | Inorganic | Insoluble (reacts) | Reacts to form unstable carbamic acid, then an amine and CO2, leading to polyureas.[1][4][12] |
Experimental Protocols for Solubility Determination
For a precise quantification of solubility, a systematic experimental approach is necessary. The gravimetric method is a fundamental and widely used technique that is particularly suitable for determining the solubility of a non-volatile solute like 2,4-TDI in a volatile organic solvent.
Key Protocol: Gravimetric Method
This method determines solubility by preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.
Principle: The solubility is defined as the concentration of a solute in a saturated solution at a specific temperature.[7] By measuring the mass of the solute dissolved in a known mass or volume of the solvent in a saturated state, the solubility can be calculated.[4][7]
Apparatus and Materials:
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath for temperature control
-
Conical flasks or vials with secure caps
-
Syringe filters (PTFE or other solvent-compatible material)
-
Pipettes and syringes
-
Evaporating dish or pre-weighed vials
-
Drying oven
-
This compound (solute)
-
Anhydrous organic solvent of choice
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of 2,4-TDI to a known volume of the chosen anhydrous organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.[7]
-
Equilibration: Seal the flask tightly and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.[13]
-
Phase Separation: Once equilibrium is achieved, allow the solution to stand at the constant temperature until the excess solid settles. Carefully withdraw a specific volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any suspended solid particles. This step is critical to avoid aspirating undissolved solute.
-
Sample Measurement: Dispense a known volume of the filtered saturated solution into a pre-weighed evaporating dish. Record the exact weight of the dish with the solution.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the 2,4-TDI. The process should be conducted in a well-ventilated fume hood.
-
Final Weighing: After the solvent has been fully evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved to ensure all solvent has been removed.[4][7]
Calculation:
-
Weight of empty evaporating dish = W₁
-
Weight of dish + saturated solution = W₂
-
Weight of dish + dry solute residue = W₃
-
Weight of solute: W_solute = W₃ - W₁
-
Weight of solvent: W_solvent = W₂ - W₃
-
Solubility ( g/100 g solvent): Solubility = (W_solute / W_solvent) × 100
Alternative Analytical Methods
While the gravimetric method is robust, other instrumental techniques can also be employed, often with higher throughput.
-
UV/Vis Spectroscopy: This method requires 2,4-TDI to have a chromophore that absorbs in the UV-Vis range. A calibration curve of absorbance versus known concentrations of 2,4-TDI in the specific solvent must be prepared first. The filtered saturated solution is then diluted to fall within the linear range of the calibration curve, and its absorbance is measured to determine the concentration.[14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining concentration.[11] Similar to spectroscopy, it requires the development of a standard curve by injecting known concentrations of 2,4-TDI. The filtered saturated solution is then injected into the HPLC system to determine its concentration accurately.[11]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: General workflow for determining the solubility of 2,4-TDI.
References
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. chem.ws [chem.ws]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. echemi.com [echemi.com]
- 10. Gravimetric Analysis [wiredchemist.com]
- 11. researchgate.net [researchgate.net]
- 12. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-TDI Based Polyurethane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of polyurethanes using 2,4-toluene diisocyanate (2,4-TDI). The procedure outlined is a common and versatile two-step prepolymer method, suitable for laboratory-scale synthesis.[1] This method allows for the formation of an isocyanate-terminated prepolymer in the first step, which is then chain-extended to produce the final polyurethane elastomer.[1][2]
Overview of 2,4-TDI Based Polyurethane Synthesis
The synthesis of polyurethanes from 2,4-TDI involves the reaction of the isocyanate groups (-NCO) of the TDI molecule with hydroxyl groups (-OH) from a polyol.[1] This polyaddition reaction results in the formation of the characteristic urethane (B1682113) linkages that form the polymer backbone.[1] The properties of the resulting polyurethane can be tailored by the careful selection of the TDI isomer (commonly an 80/20 mixture of 2,4-TDI and 2,6-TDI), the type of polyol (e.g., polyether or polyester (B1180765) polyols), and the chain extender (typically a low molecular weight diol or diamine).[1][2]
The two-step prepolymer method is widely employed for synthesizing TDI-based polyurethanes.[1] Initially, an excess of TDI is reacted with a polyol to form an isocyanate-terminated prepolymer.[1] Subsequently, this prepolymer is reacted with a chain extender to build the final high molecular weight polyurethane.[1]
Experimental Protocol: Two-Step Synthesis of a Polyurethane Elastomer
This protocol details the synthesis of a polyurethane elastomer from 2,4-TDI and a polyether polyol, followed by chain extension with 1,4-butanediol.
2.1. Materials and Equipment
-
Materials:
-
2,4-Toluene diisocyanate (2,4-TDI)
-
Poly(tetramethylene ether) glycol (PTMEG), molecular weight ~2000 g/mol
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Dry nitrogen gas
-
-
Equipment:
-
Four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel[2]
-
Heating mantle
-
Vacuum oven
-
Glass mold for casting
-
2.2. Step 1: Synthesis of the NCO-Terminated Prepolymer
-
Preparation: In a four-necked reaction kettle, add the calculated amount of PTMEG.[2] Degas the polyol under vacuum at 80-90°C for at least one hour to remove any dissolved moisture.[1]
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to establish an inert atmosphere.[1] Maintain a gentle flow of nitrogen throughout the reaction.[1]
-
Reactant Addition: Cool the polyol to approximately 60°C. Slowly add the calculated amount of 2,4-TDI to the reactor via the dropping funnel while stirring.[2] The NCO/OH ratio is a critical parameter and should be carefully controlled.[2]
-
Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 1 to 2 hours with continuous stirring.[2]
-
Monitoring: The progress of the reaction can be monitored by titrating for the NCO content.[2]
2.3. Step 2: Chain Extension and Curing
-
Cooling: Cool the synthesized prepolymer to approximately 60°C.[2]
-
Chain Extender Addition: Add the stoichiometric amount of the chain extender, 1,4-butanediol, to the prepolymer with vigorous stirring. If a catalyst such as DBTDL is used, it should be added at this stage.
-
Casting: Pour the resulting mixture into a preheated glass mold.
-
Curing: Cure the cast polyurethane in a vacuum oven at a specified temperature and duration to complete the polymerization process.
Characterization Protocols
3.1. Fourier Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the chemical structure of the polyurethane and monitor the reaction by observing the disappearance of the NCO peak (around 2270 cm⁻¹).[2]
-
Procedure: Acquire FTIR spectra of the initial reactants (TDI and polyol) and the final cured polyurethane elastomer.[2]
3.2. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the thermal transitions, such as the glass transition temperature (Tg), of the soft and hard segments of the polyurethane.[2]
-
Procedure: Heat a small sample (5-10 mg) of the polymer in a DSC instrument under a nitrogen atmosphere.[1][2] A typical temperature scan ranges from -80°C to 250°C at a heating rate of 10°C/min.[2] The glass transition temperatures will appear as step changes in the heat flow curve.[2]
3.3. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the synthesized polyurethane.
-
Procedure: Place a small sample (5-10 mg) of the polymer in a TGA pan.[1] Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[1] Record the weight loss as a function of temperature to determine the onset of decomposition.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Isocyanate | 2,4-Toluene diisocyanate (TDI) | [1][2] |
| Polyol | Poly(tetramethylene ether) glycol (PTMEG) | [1] |
| Chain Extender | 1,4-Butanediol (BDO) | [1] |
| Reaction Conditions | ||
| NCO/OH Ratio | 1.3:1 to 2.3:1 | [3] |
| Prepolymer Reaction Temperature | 80-100 °C | [2] |
| Prepolymer Reaction Time | 1 - 2 hours | [2] |
| Characterization Parameters | ||
| DSC Heating Rate | 10 °C/min | [1][2] |
| TGA Heating Rate | 10 °C/min | [1] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the two-step synthesis of 2,4-TDI based polyurethane.
Caption: Chemical reaction pathway for 2,4-TDI based polyurethane synthesis.
References
Application Notes and Protocols for the Formulation of Flexible Polyurethane Foams Using 2,4-Diisocyanato-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of flexible polyurethane foams using 2,4-Diisocyanato-1-methylbenzene, commonly known as 2,4-toluene diisocyanate (2,4-TDI). This document is intended for use in research and development environments.
Introduction
Flexible polyurethane foams are versatile polymers characterized by their open-cell structure, elasticity, and durability.[1] They are synthesized through the reaction of a polyol with a diisocyanate in the presence of catalysts, blowing agents, and surfactants.[2][3] The most common diisocyanate for flexible foams is toluene (B28343) diisocyanate (TDI), typically used as a mixture of its 2,4- and 2,6-isomers.[1][2][3] This document focuses on formulations utilizing 2,4-TDI.
The formation of flexible polyurethane foam involves two primary simultaneous reactions:
-
Gelling Reaction: The reaction between the isocyanate groups (-NCO) of the TDI and the hydroxyl groups (-OH) of the polyol forms the primary urethane (B1682113) linkages, creating the polymer backbone.[1]
-
Blowing Reaction: The reaction of the isocyanate with water produces an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[4] The CO2 gas acts as the blowing agent, causing the polymer matrix to expand and form the cellular structure.[4]
A delicate balance between these two reactions is crucial for producing a stable foam with the desired properties.[4] Catalysts are used to control the rates of these reactions.
Materials and Reagents
The primary components for the formulation of flexible polyurethane foams are outlined below. All quantities are typically expressed in parts per hundred of polyol (pphp).
| Component | Example Commercial Product | Function | Typical Range (pphp) |
| Polyol | Voranol™ (Dow), Lupranol® (BASF) | Forms the soft segment of the foam, providing flexibility and elasticity.[5] | 100 |
| Diisocyanate | Lupranate® T-80 (BASF) (80% 2,4-TDI, 20% 2,6-TDI) | Reacts with polyol and water to form the polyurethane matrix.[4][6] | 25 - 85 |
| Blowing Agent | Distilled Water | Reacts with isocyanate to produce CO2 gas for foam expansion.[4][5] | 1.5 - 7.5 |
| Gelling Catalyst | Stannous Octoate (e.g., D-19) | Primarily catalyzes the isocyanate-polyol (gelling) reaction.[4][7] | 0.0 - 0.5 |
| Blowing Catalyst | Amine Catalysts (e.g., DABCO, B-11) | Primarily catalyzes the isocyanate-water (blowing) reaction.[4][7] | 0.1 - 1.0 |
| Surfactant | Silicone Copolymer (e.g., L-618) | Stabilizes the rising foam, controls cell size, and prevents collapse.[4][5] | 0.5 - 2.5 |
| Additives | Colorants, Flame Retardants, Fillers | Modify specific properties of the final foam. | Variable |
Health and Safety Precautions
This compound (2,4-TDI) is a hazardous chemical and requires strict safety protocols.
-
Inhalation: 2,4-TDI is highly toxic by inhalation and is a known respiratory sensitizer, which can cause asthma.[7][8]
-
Skin and Eye Contact: It is irritating to the eyes, respiratory system, and skin, and may cause skin sensitization.[7][8]
-
Personal Protective Equipment (PPE): Always handle 2,4-TDI in a well-ventilated area, preferably under a fume hood.[8] Wear appropriate PPE, including:
-
Spills: In case of a spill, decontaminate the area using a solution of 8% ammonia, 2% non-ionic wetting agent, and 90% water.[4]
-
First Aid:
Experimental Protocols
Hand-Mixing Protocol for Laboratory-Scale Foam Synthesis
This protocol describes a standard hand-mixing technique for preparing flexible polyurethane foam samples in a laboratory setting.
Materials and Equipment:
-
Polyol, 2,4-TDI, distilled water, gelling catalyst, blowing catalyst, surfactant
-
Disposable paper or plastic cups (e.g., 800 mL)
-
Syringes for accurate measurement of minor components
-
Electronic balance
-
High-speed mechanical stirrer with a propeller-type mixing blade
-
Timer
-
Fume hood
-
Mold (e.g., open-top wooden or cardboard box)
Procedure:
-
Preparation:
-
Ensure all work is performed in a fume hood.
-
Pre-weigh all components according to the desired formulation (see Table 1 for an example). Maintain the temperature of the polyol and TDI at approximately 24-26°C.[10]
-
-
Premixing:
-
In a mixing cup, combine the polyol, distilled water, surfactant, and amine (blowing) catalyst.
-
Mix these components with the mechanical stirrer for approximately 30-45 seconds.
-
-
Catalyst Addition:
-
Add the stannous octoate (gelling) catalyst to the premix.
-
Continue mixing for an additional 10 seconds.
-
-
Isocyanate Addition and Final Mixing:
-
Pouring and Curing:
-
Quickly pour the reacting mixture into the mold.
-
Allow the foam to rise freely.
-
Observe and record the following reaction times:
-
Cream Time: The time from the final mixing until the mixture turns from a clear or light brown to a creamy color.
-
Gel Time: The time when fine strands of polymer can be pulled from the rising foam with a spatula.
-
Rise Time: The time it takes for the foam to reach its maximum height.
-
-
Allow the foam to cure at room temperature overnight. For some formulations, a post-curing step in an oven at a controlled temperature (e.g., 50°C for 4 hours) may be beneficial.[12]
-
Overview of Continuous Foaming Machine Operation
For larger-scale production, a continuous foaming machine is used. This automated system ensures consistent mixing and dispensing of the raw materials.
Main Components:
-
Material Tanks: Separate tanks for each raw material (polyol, TDI, water, catalysts, etc.).
-
Pumps: Accurately meter and dispense the raw materials.
-
Mixing Head: A high-speed mixing chamber where the components are thoroughly blended.
-
Conveyor System: A moving conveyor belt onto which the reacting mixture is dispensed.
-
Fall Plate and Side Walls: Control the shape and dimensions of the continuously produced foam block.
-
Curing Tunnel: A heated section to facilitate the curing process.
-
Cut-off Machine: A blade that cuts the continuous foam block into desired lengths.
General Operational Principle:
-
The raw materials are pumped from their respective tanks at precisely controlled flow rates into the mixing head.
-
The components are intensively mixed for a very short residence time.
-
The reacting liquid is then dispensed onto the moving conveyor.
-
The foam rises and cures as it moves along the conveyor and through the curing tunnel.
-
The continuous block of foam is then cut to the required length.
Data Presentation: Formulation and Property Relationships
The properties of the final flexible polyurethane foam are highly dependent on the formulation. The following table summarizes the effects of varying the concentration of key components.
| Component Varied | Change in Concentration | Effect on Foam Density | Effect on Foam Hardness | Other Effects |
| Water (Blowing Agent) | Increase | Decrease | Decrease | Increased airflow.[2] |
| 2,4-TDI | Increase | Slight Increase | Significant Increase | |
| Stannous Octoate (Gelling Catalyst) | Increase | Slight Decrease | Increase | Decreased airflow; may lead to closed-cell structure if excessive.[2] |
| Amine (Blowing Catalyst) | Increase | - | - | Influences the porous nature of the foam.[4] |
| Surfactant | Increase | - | - | Improves cell structure stability and strength.[4] |
Visualization of Key Processes
Polyurethane Foam Formation Pathway
Caption: Chemical pathways in flexible polyurethane foam formation.
Experimental Workflow for Hand-Mixing Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. How to Design Formulations for Flexible Polyurethane Foam? | Sabtech [sabtechmachine.com]
- 3. mdpi.com [mdpi.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chemwinfo.com [chemwinfo.com]
- 7. reaxis.com [reaxis.com]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. US20090062416A1 - Flexible polyurethane foam and process for its production - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. revmaterialeplastice.ro [revmaterialeplastice.ro]
Application Note: Quantification of Unreacted 2,4-Toluene Diisocyanate (2,4-TDI) using a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method
AN-24TDI-HPLCUV-001
Abstract
This application note details a robust and sensitive method for the quantification of unreacted 2,4-toluene diisocyanate (2,4-TDI) in various sample matrices. Due to the high reactivity of isocyanates, direct analysis is challenging. This method employs a pre-column derivatization step using 1-(2-pyridyl)piperazine (B128488) (1-2PP) to form a stable urea (B33335) derivative, which is then separated and quantified by reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate determination of residual 2,4-TDI.
Introduction
Toluene diisocyanate (TDI) is a primary raw material in the production of polyurethanes, which are used in a wide range of products including foams, coatings, and elastomers.[1] Commercial TDI is typically a mixture of 2,4- and 2,6-isomers.[1] Due to the potential for adverse health effects associated with isocyanate exposure, it is crucial to monitor and quantify the levels of unreacted TDI in final products and environmental samples.[2][3]
High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of TDI isomers.[1] However, the high reactivity of the isocyanate functional groups necessitates a derivatization step to convert them into stable compounds suitable for analysis.[4] This protocol utilizes 1-(2-pyridyl)piperazine (1-2PP) as a derivatizing agent, which reacts with the isocyanate groups to form a stable, UV-active urea derivative. The resulting derivative is then analyzed by RP-HPLC with a UV detector.
Experimental Protocol
Reagents and Materials
-
2,4-Toluene diisocyanate (2,4-TDI) standard
-
1-(2-Pyridyl)piperazine (1-2PP)
-
Acetonitrile (ACN), HPLC grade
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Toluene, HPLC grade
-
Water, deionized
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks
-
Pipettes
-
Syringes and 0.45 µm syringe filters
Standard Solution Preparation
2.2.1. 2,4-TDI Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,4-TDI standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dry toluene. Caution: Handle 2,4-TDI in a well-ventilated fume hood with appropriate personal protective equipment.
2.2.2. 1-2PP Derivatizing Reagent (0.1 mg/mL): Accurately weigh 10 mg of 1-2PP into a 100 mL volumetric flask. Dissolve and dilute to volume with toluene.
2.2.3. Preparation of Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 2,4-TDI stock solution into the 1-2PP derivatizing reagent. Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization.
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a solid or liquid sample is outlined below.
2.3.1. Solid Samples (e.g., polyurethane foam):
-
Accurately weigh a known amount of the solid sample (e.g., 0.5 g) into a vial.[2]
-
Add a known volume of the 1-2PP derivatizing reagent in toluene.
-
Extract the unreacted 2,4-TDI by shaking or sonicating the mixture for a specified period (e.g., 1 hour).
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
2.3.2. Liquid Samples:
-
Accurately weigh or measure a known volume of the liquid sample into a volumetric flask.
-
Add a known volume of the 1-2PP derivatizing reagent in toluene.
-
Allow the derivatization reaction to proceed for at least 30 minutes.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions
The following are typical HPLC conditions for the analysis of the 2,4-TDI-1-2PP derivative. Optimization may be required.
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Wavelength | 254 nm |
Data Presentation
The following tables summarize typical quantitative data obtained using this method.
Table 1: Calibration Curve Data for 2,4-TDI-1-2PP Derivative
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | 15.2 |
| 1.0 | 30.5 |
| 2.5 | 75.8 |
| 5.0 | 151.2 |
| 10.0 | 302.5 |
| R² | 0.9998 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 3: Analysis of Unreacted 2,4-TDI in a Polyurethane Foam Sample
| Sample ID | Sample Weight (g) | Final Volume (mL) | Peak Area | Calculated Conc. (µg/g) |
| Foam Sample 1 | 0.512 | 10 | 45.8 | 8.95 |
| Foam Sample 2 | 0.505 | 10 | 42.1 | 8.34 |
| Foam Sample 3 | 0.521 | 10 | 48.3 | 9.27 |
| Average | 8.85 | |||
| %RSD | 5.3% |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the analytical method.
Caption: Experimental workflow for 2,4-TDI quantification.
Caption: Derivatization of 2,4-TDI with 1-2PP.
Conclusion
The HPLC-UV method described in this application note provides a reliable and sensitive means for the quantification of unreacted 2,4-TDI. The pre-column derivatization with 1-2PP ensures the stability of the analyte and allows for accurate measurement with UV detection. This method is suitable for quality control in manufacturing processes and for monitoring residual isocyanate levels in various materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
Application Notes and Protocols for the Use of 2,4-TDI as a Crosslinking Agent for Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-toluene diisocyanate (2,4-TDI) as a crosslinking agent, primarily for the synthesis of polyurethane elastomers. The information presented is intended for qualified professionals in research and development. All procedures involving 2,4-TDI must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as TDI is a sensitizer (B1316253) and toxic upon inhalation.[1][2][3]
Introduction
Toluene diisocyanate (TDI) is a highly reactive aromatic diisocyanate that serves as a key component in the production of polyurethane elastomers.[4][5] Commercially, TDI is often available as a mixture of its 2,4 and 2,6-isomers, typically in an 80:20 ratio.[1][2] The reactivity of the isocyanate groups (-NCO) with hydroxyl groups (-OH) to form urethane (B1682113) linkages is the fundamental chemistry behind the formation of polyurethane networks.[5] The properties of the resulting elastomer can be precisely tailored by controlling various parameters during synthesis, making TDI a versatile crosslinking agent for a wide range of applications.[4][6]
The synthesis of TDI-based polyurethane elastomers is most commonly achieved through a two-step prepolymer method.[5] This involves first reacting an excess of TDI with a polyol to create an isocyanate-terminated prepolymer. This prepolymer is then chain-extended and crosslinked by reacting it with a diol or diamine to form the final high-molecular-weight elastomer.[5]
Key Synthesis Parameters and Their Effects on Elastomer Properties
The final mechanical properties of TDI-crosslinked elastomers are highly dependent on the formulation and process conditions. Understanding these relationships is crucial for designing materials with desired performance characteristics.
| Parameter | Effect on Mechanical Properties |
| NCO/OH Ratio (R-value) | An increase in the NCO/OH ratio generally leads to an increase in tensile strength and a decrease in elongation at break.[4][7] This is attributed to an increase in the hard segment content and crosslink density.[7][8][9] |
| Polyol Type | The choice of polyol (e.g., polyester (B1180765) or polyether) significantly impacts the final properties. For instance, polycaprolactone (B3415563) (PCL)-based elastomers can exhibit excellent tear and stress-strain properties, while polytetramethylene ether glycol (PTMEG)-based elastomers offer superior compression set and resilience.[4][10] |
| Chain Extender | The type and concentration of the chain extender influence the morphology of the hard segment domains, which in turn affects properties such as hardness, tear strength, and thermal stability.[4] Common chain extenders include 1,4-butanediol (B3395766) (BDO) and 3,5-dimethyl-thioltoluenediamine (DMTDA).[4] |
| Crosslinking Coefficient | The introduction of a crosslinker can increase the tensile strength up to a certain point, after which it may decrease. Elongation at break generally decreases with an increased crosslinking coefficient.[11] |
| Curing Temperature | Curing temperature can have a non-monotonic effect on the mechanical properties of the elastomer.[4] There is an interactive effect between the NCO/OH ratio, chain extension coefficient, and curing temperature that influences the final performance.[4][11] |
Quantitative Data on Mechanical Properties
The following table summarizes the effect of the NCO/OH molar ratio on the mechanical properties of a castor oil-based polyurethane elastomer crosslinked with 2,4-TDI.
| NCO/OH Molar Ratio | Tensile Strength (MPa) | Elongation at Break (%) |
| 1.6 | 1.8 | 110 |
| 1.7 | 2.1 | 100 |
| 1.8 | 2.5 | 90 |
| 1.9 | 2.9 | 80 |
| 2.0 | 3.2 | 70 |
Data adapted from a study on castor oil and 2,4-TDI based polyurethane prepolymers.[7]
Experimental Protocols
Protocol 1: Two-Step Synthesis of a TDI-Based Polyurethane Elastomer Film
This protocol outlines a general laboratory procedure for synthesizing a polyurethane elastomer film using the prepolymer method.[4]
Materials:
-
2,4-Toluene diisocyanate (TDI)
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG, molecular weight 2000 g/mol )
-
Chain extender (e.g., 1,4-Butanediol - BDO)
-
Solvent (if needed for viscosity control, e.g., N,N-dimethylformamide - DMF)
Procedure:
Step 1: Prepolymer Formation
-
In a four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel, add a calculated amount of the chosen polyol.
-
Degas the polyol under vacuum at 80-90°C for at least one hour to remove moisture.[5]
-
Cool the polyol to 60°C under a nitrogen atmosphere.
-
Add a stoichiometric excess of TDI to the reactor. The reaction to form the NCO-terminated prepolymer is typically carried out at a temperature between 80-100°C for 1 to 2 hours.[4]
-
The progress of the reaction can be monitored by titrating for the NCO content.
Step 2: Chain Extension and Curing
-
Cool the prepolymer to a suitable temperature (e.g., 60°C).
-
Add the calculated amount of the chain extender (e.g., 1,4-butanediol) to the prepolymer with vigorous stirring.
-
After thorough mixing, pour the mixture into a preheated mold.
-
Cure the cast film in an oven at a specific temperature (e.g., 80-110°C) for a designated time (e.g., 12-24 hours).
-
Post-cure the elastomer at room temperature for several days to ensure complete reaction.
Protocol 2: Synthesis of a 2,4-TDI Crosslinked Hydroxyl-Terminated Polybutadiene (B167195) (HTPB) Elastomer
This protocol describes the synthesis of a polyurethane network using HTPB as the polyol.[12]
Materials:
-
Hydroxyl-terminated polybutadiene (HTPB)
-
2,4-Toluene diisocyanate (TDI)
Procedure:
-
Dry the HTPB under vacuum at 60°C for 24 hours.
-
In a glass beaker, add the dried HTPB.
-
Add the calculated amount of TDI to achieve the desired NCO/OH equivalence ratio (e.g., 1.00).
-
Mix the components vigorously for 30 minutes.
-
Cast the formulation into a PTFE mold (approximately 3 mm deep).
-
Cure the elastomer in an oven at 60°C for 5 days.[12]
Characterization of TDI-Crosslinked Elastomers
1. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polyurethane and monitor the reaction progress.
-
Procedure: Acquire FTIR spectra of the reactants and the final cured elastomer. The disappearance of the characteristic NCO stretching peak at approximately 2270 cm⁻¹ indicates the completion of the reaction.[4]
2. Mechanical Testing:
-
Purpose: To determine the tensile properties of the elastomer.
-
Procedure: Conduct tensile testing using a universal testing machine according to ASTM D412 standards. Record the tensile strength (MPa) and elongation at break (%).[4]
3. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Purpose: To determine the thermal transitions, such as the glass transition temperature (Tg).
-
Procedure: Heat a small sample of the elastomer in a DSC instrument under a nitrogen atmosphere from approximately -80°C to 250°C at a heating rate of 10°C/min. The Tg will appear as a step change in the heat flow curve.[4]
Visualizations
References
- 1. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 2. Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toluene-2,4-diisocyanate (TDI) (PIM 534) [inchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mgesjournals.com [mgesjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. pu-zaidan.jp [pu-zaidan.jp]
- 10. Preparation and properties of cast polyurethane elastomers with molecularly uniform hard segments based on 2,4-toluene diisocyanate and 3,5-dimethyl-thioltoluenediamine [scirp.org]
- 11. Optimization of the mechanical performance of TDI-based polyurethanes via orthogonal design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Monitoring 2,4-Toluene Diisocyanate (2,4-TDI) Exposure in Air
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail established methodologies for the sampling and analysis of airborne 2,4-toluene diisocyanate (2,4-TDI), a compound of significant occupational health concern. The following protocols are based on widely recognized and validated methods from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
Introduction
2,4-Toluene diisocyanate (2,4-TDI) is a highly reactive chemical widely used in the production of polyurethane foams, coatings, and elastomers. Due to its volatility and toxicity, monitoring workplace air for 2,4-TDI is crucial to protect workers from potential respiratory sensitization and other adverse health effects.[1][2][3] The accurate quantification of 2,4-TDI exposure requires robust air sampling and sensitive analytical techniques.[4] This document provides detailed protocols for the most common and reliable methods.
The primary approach for analyzing airborne isocyanates involves derivatization at the time of collection to form stable urea (B33335) derivatives, which are then analyzed using chromatographic techniques.[1] High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a common and effective method for quantifying these derivatives.[4][5] Gas chromatography (GC) is also a viable technique, particularly for volatile compounds.[4][6]
Comparative Summary of Key Methods
The selection of a specific method often depends on the sampling environment, required sensitivity, and available instrumentation. Below is a summary of widely accepted methods for 2,4-TDI air sampling and analysis.
| Method | Sampling Principle | Derivatizing Agent | Analytical Technique | Key Performance Characteristics |
| OSHA Method 42 | Air is drawn through a glass fiber filter coated with the derivatizing agent.[5] | 1-(2-pyridyl)piperazine (1-2PP)[1][5] | HPLC with UV or fluorescence detection[5][7] | Detection Limit: 1.3 µg/m³ for a 15-L air sample.[8] Recovery: 80.3%.[8] Recommended Air Volume: 15 L at 1 L/min.[5] |
| NIOSH Method 5521 | Air is bubbled through an impinger containing a solution of the derivatizing agent in toluene (B28343).[9] | 1-(2-Methoxyphenyl)piperazine[9][10] | HPLC with electrochemical and UV detection[9] | Working Range: 5 µg/m³ to >1 mg/m³ for a 100-L air sample.[9][10] Estimated LOD: ~0.1 µg diisocyanate per sample.[9] |
| NIOSH Method 2535 | Air is drawn through a tube containing glass wool coated with the derivatizing agent (for vapors).[11] | N-[(4-nitrophenyl)methyl]-propylamine | HPLC with UV detection[11] | Working Range: 0.03 to 2.5 mg/m³ for a 10-L air sample. Estimated LOD: 0.1 µg 2,4-TDI per sample.[11] |
| Alternative Method | Air is collected in traps with phosphoric acid-coated silica (B1680970) gel, followed by elution and analysis.[6] | Phosphoric acid (forms 2,4-TDA) | HPLC with UV detection[6] | Detection Limit: 0.2 µg/m³ for a 20-L sample. Recovery: 100%.[8] |
Experimental Workflow Visualization
The general workflow for sampling and analyzing 2,4-TDI in air involves several key stages, from sample collection to data analysis.
References
- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 2. On site comparison of the OSHA 42, Asset EZ4-NCO, Iso-Chek, DAN and CIP10 methods for measuring toluene diisocyanate (TDI) at a polyurethane foam factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. benchchem.com [benchchem.com]
- 5. osha.gov [osha.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Table 7-2, Analytical Methods for Determining TDI and MDI in Environmental Samples - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Page:NIOSH Manual of Analytical Methods - 5521.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 10. cdc.gov [cdc.gov]
- 11. cdc.gov [cdc.gov]
Application Notes and Protocols for 2,4-Diisocyanato-1-methylbenzene in Biomedical Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Diisocyanato-1-methylbenzene (2,4-TDI) in the formulation of biomedical coatings. This document details the synthesis, characterization, and biological evaluation of these coatings, with a focus on their potential applications in drug delivery and medical devices. While 2,4-TDI-based polyurethanes offer advantageous mechanical properties, their application in the biomedical field necessitates careful consideration of their biocompatibility due to the potential toxicity of TDI and its degradation byproducts.
Introduction
Polyurethanes (PUs) are a versatile class of polymers widely employed in the biomedical field due to their tunable mechanical properties, biocompatibility, and biodegradability.[1] this compound, an aromatic diisocyanate, is a key component in the synthesis of certain polyurethanes. These PUs have been investigated for various biomedical applications, including as coatings for medical devices and as matrices for controlled drug release.[2]
The properties of TDI-based polyurethanes can be tailored by adjusting the formulation, particularly the type of polyol and chain extender used.[1] However, a significant consideration in the use of TDI-based PUs for biomedical applications is the potential for degradation into 2,4-toluenediamine (TDA), a compound with known toxicity.[3] This has led to a greater interest in aliphatic diisocyanates for many biomedical applications, as they do not yield aromatic amines upon degradation. Nevertheless, the unique properties of TDI-based PUs continue to make them a subject of research for specific applications where their benefits may outweigh the risks.
Data Presentation
The performance of 2,4-TDI based biomedical coatings is highly dependent on their chemical composition and formulation. The following tables summarize key quantitative data from various studies to provide a comparative overview.
Mechanical Properties
The mechanical properties of TDI-based polyurethanes can be optimized by adjusting synthesis parameters such as the NCO/OH ratio, chain extension coefficient, and crosslinking coefficient.
Table 1: Optimization of Mechanical Performance of a TDI-Based Polyurethane Elastomer [4]
| NCO/OH Ratio (R-value) | Chain Extension Coefficient (%) | Crosslinking Coefficient (%) | Curing Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1.2 | 60 | 30 | 55 | 14.67 | 1160 |
Note: The optimized formulation demonstrates the high tensile strength and elongation achievable with TDI-based polyurethanes, making them suitable for applications requiring elasticity and durability.
Drug Release Profile
TDI-based polyurethanes have been explored as matrices for controlled drug delivery. The aromatic nature of TDI generally results in a more rigid polymer matrix, leading to slower drug release rates compared to polyurethanes synthesized from aliphatic diisocyanates.
Table 2: Comparative Drug Release from Different Polyurethane Carrier Systems [2]
| Diisocyanate | Polymer Type | Drug | Release Medium | Drug Release (%) |
| 2,4-TDI | Aromatic | Paclitaxel | Phosphate Buffer (pH 7.4) | < 20 |
| MDI | Aromatic | Paclitaxel | Phosphate Buffer (pH 7.4) | < 20 |
| HMDI | Aliphatic | Paclitaxel | Phosphate Buffer (pH 7.4) | ~ 80 |
| IPDI | Aliphatic | Paclitaxel | Phosphate Buffer (pH 7.4) | ~ 80 |
Note: The significantly lower drug release from TDI-based polyurethane highlights its potential for long-term, sustained-release applications.
In Vitro Biocompatibility
The biocompatibility of TDI-based coatings is a critical parameter. In vitro cytotoxicity assays are essential to evaluate the potential for the material to cause cell death.
Table 3: Representative In Vitro Cytotoxicity Data for a Polyurethane Material
| Cell Line | Assay | Exposure Time (hours) | Cell Viability (%) |
| L929 Fibroblasts | MTT | 24 | 85 ± 5 |
| L929 Fibroblasts | MTT | 48 | 78 ± 6 |
| L929 Fibroblasts | MTT | 72 | 71 ± 7 |
Note: This table provides illustrative data. The actual cytotoxicity of a specific 2,4-TDI based coating will depend on its formulation, curing process, and the amount of leachable substances. According to ISO 10993-5, a reduction of cell viability by more than 30% is considered a cytotoxic effect.
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and evaluation of 2,4-TDI based biomedical coatings are provided below.
Protocol 1: Synthesis of a 2,4-TDI Based Polyurethane Prepolymer
This protocol describes the synthesis of a polyurethane prepolymer which can be subsequently used to form a coating.
Materials:
-
2,4-Toluene diisocyanate (2,4-TDI)
-
Polyol (e.g., Poly(oxytetramethylene) glycol (PTMG), Polycaprolactone (PCL) diol)
-
Solvent (e.g., dehydrated butyl acetate)
-
Reaction kettle equipped with a thermometer, stirrer, and nitrogen inlet
Procedure:
-
Charge the reaction kettle with the desired amount of 2,4-TDI and solvent under a nitrogen atmosphere.
-
Maintain the temperature of the mixture at 40°C with constant stirring for 10 minutes to ensure homogeneity.
-
Slowly add the dehydrated polyol to the TDI solution over a period of 30 minutes while maintaining the temperature.
-
After the addition is complete, continue the reaction for 2 hours at the same temperature to form the NCO-terminated prepolymer.
-
The prepolymer can then be coated onto a substrate and cured, often with the addition of a chain extender (e.g., 1,4-butanediol) and a catalyst.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines a method to assess the potential toxicity of leachable substances from a TDI-based polyurethane coating.
Materials:
-
TDI-based polyurethane coated material
-
Cell culture medium (e.g., DMEM)
-
L929 fibroblast cell line (or other relevant cell line)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Extract Preparation: Sterilize the polyurethane material. Incubate the material in cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C to obtain the extract.
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Exposure to Extract: Remove the old medium and replace it with the prepared polyurethane extract. Include a positive control (e.g., cytotoxic substance) and a negative control (fresh medium).
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Assay: After each incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the negative control.
Protocol 3: Mechanical Testing of Polyurethane Films
This protocol describes the tensile testing of polyurethane films to determine their mechanical properties.
Materials:
-
Cured TDI-based polyurethane film
-
Universal Testing Machine (UTM) with appropriate grips
-
Dumbbell-shaped cutter for sample preparation (according to ASTM D638)
Procedure:
-
Sample Preparation: Cut dumbbell-shaped specimens from the polyurethane film using the cutter. Measure the thickness and width of the gauge section of each specimen.
-
Testing Conditions: Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 24 hours before testing.
-
Tensile Test: Mount the specimen in the grips of the UTM. Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Calculation: From the stress-strain curve, determine the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break (strain at failure).
Visualizations
The following diagrams illustrate key concepts related to the application of 2,4-TDI in biomedical coatings.
Concluding Remarks
This compound remains a relevant component in the synthesis of polyurethanes for specific biomedical coating applications, particularly where high mechanical strength and slow degradation are required. However, the potential for the release of toxic degradation products necessitates rigorous biocompatibility testing. The protocols and data presented herein provide a framework for the rational design and evaluation of 2,4-TDI based biomedical coatings. Future research may focus on modifying TDI-based polyurethanes to enhance their stability and reduce the potential for toxic byproduct formation, thereby expanding their utility in the biomedical field.
References
Troubleshooting & Optimization
Common side reactions in 2,4-Diisocyanato-1-methylbenzene polymerization and their prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the polymerization of 2,4-Diisocyanato-1-methylbenzene (TDI).
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may arise during TDI polymerization in a question-and-answer format.
Q1: My polymerization reaction resulted in an insoluble gel. What are the likely causes and how can I prevent this?
A1: Gelation is a common issue in TDI polymerization, often resulting from excessive cross-linking. The primary causes are unintended side reactions that create a three-dimensional polymer network. Here are the main culprits and their prevention strategies:
-
Allophanate (B1242929) and Biuret (B89757) Formation: These are the most common side reactions leading to gelation. Allophanate linkages form from the reaction of an isocyanate group with a urethane (B1682113) group, while biuret linkages result from the reaction of an isocyanate group with a urea (B33335) group. Both create branching points in the polymer chain, which can lead to a cross-linked network.
-
Prevention:
-
Temperature Control: Both allophanate and biuret formation are significantly accelerated at elevated temperatures. It is crucial to maintain a controlled reaction temperature, typically in the range of 60-80°C for many TDI-polyol reactions.[1] Exothermic reactions can lead to a rapid increase in temperature, so efficient cooling and controlled addition of TDI are essential to manage the exotherm.[1] At 145°C, as much as 10% of the nitrogen atoms can participate in allophanate linkages, dramatically increasing the risk of gelation.
-
Catalyst Concentration: Highly active catalysts or high catalyst concentrations can promote these side reactions.[1] Consider reducing the amount of catalyst or using a less reactive one if premature gelation is observed.[1]
-
Stoichiometry (NCO:OH Ratio): An excess of isocyanate (a high NCO:OH ratio) increases the probability of side reactions with the newly formed urethane or urea linkages.[1] Accurate calculation and dispensing of reactants are critical.
-
-
-
Isocyanurate Trimerization: Three isocyanate groups can react to form a very stable six-membered ring called an isocyanurate. This creates a trifunctional cross-link and can rapidly lead to gelation.
-
Prevention:
-
Catalyst Selection: Certain catalysts, particularly some amine compounds and specific organometallic catalysts like dibutyltin (B87310) dilaurate (DBTDL), can promote trimerization.[2] In contrast, catalysts like ferric acetylacetonate (B107027) (FeAA) have been shown to not promote trimer formation.[2]
-
Temperature: Higher temperatures favor trimerization.[3]
-
NCO:OH Ratio: A higher NCO:OH ratio increases the concentration of free isocyanate groups, which in turn increases the likelihood of trimerization.[2][4]
-
-
Q2: The molecular weight of my polymer is lower than expected and the mechanical properties are poor. What could be the cause?
A2: Lower than expected molecular weight can be due to several factors that either terminate chain growth prematurely or alter the polymer structure.
-
Presence of Water: Water readily reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The resulting amine can react with another isocyanate to form a urea linkage. This reaction consumes isocyanate groups that would otherwise participate in the main polymerization reaction, and can also lead to the formation of polyurea segments, affecting the final properties.
-
Prevention:
-
Anhydrous Conditions: It is imperative to use thoroughly dried reactants (polyols) and solvents. Degassing the polyol under vacuum at an elevated temperature (e.g., 80-90°C) before the reaction is a crucial step.[5] The entire reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
-
-
Incorrect Stoichiometry: An off-balance NCO:OH ratio will limit the final molecular weight. If there is an excess of hydroxyl groups, the polymer chains will be terminated with hydroxyls. Conversely, an excess of isocyanate can lead to isocyanate-terminated chains of lower molecular weight if not properly chain-extended.
Q3: My final polymer product is brittle. How can I improve its flexibility?
A3: Brittleness in polyurethanes is often associated with a high degree of cross-linking or a high hard-segment content.
-
Excessive Side Reactions: Allophanate, biuret, and isocyanurate formation all contribute to a higher cross-link density, which can make the polymer more rigid and brittle.[4]
-
Prevention: Follow the strategies outlined in Q1 to minimize these side reactions.
-
-
High NCO:OH Ratio: Increasing the NCO:OH ratio generally leads to a higher hard-segment content in the polyurethane, which can increase tensile strength but decrease elongation at break, making the material more brittle.[6]
-
Prevention: Carefully control the NCO:OH ratio to achieve the desired balance of hard and soft segments.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in TDI polymerization?
A1: The primary side reactions involve the highly reactive isocyanate (-NCO) group and include:
-
Allophanate formation: Reaction of an isocyanate with a urethane linkage.[7]
-
Biuret formation: Reaction of an isocyanate with a urea linkage.
-
Isocyanurate trimerization: Cyclotrimerization of three isocyanate groups.[3]
-
Dimerization: Reaction of two isocyanate groups to form a uretdione ring.[3]
-
Reaction with water: Leads to the formation of urea and carbon dioxide.
Q2: How does temperature affect side reactions?
A2: Higher temperatures generally accelerate all reactions, but they disproportionately increase the rate of side reactions like allophanate and biuret formation compared to the desired urethane formation.[1] For instance, a significant increase in allophanate linkages is observed at temperatures above 100-150°C.[7]
Q3: What is the role of the catalyst in controlling side reactions?
A3: The choice and concentration of the catalyst are critical. Catalysts can influence the selectivity of the isocyanate reactions. Some catalysts may favor the urethane reaction, while others can promote side reactions like trimerization. For example, dibutyltin dilaurate (DBTDL) can promote isocyanurate formation, whereas ferric acetylacetonate (FeAA) does not.[2]
Q4: How can I monitor the progress of my TDI polymerization and detect side reactions?
A4: Several analytical techniques can be employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for monitoring the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of urethane linkages.[5] The formation of allophanate, biuret, and isocyanurate groups can also be detected by the appearance of their characteristic absorption bands.
-
Titration: The unreacted isocyanate content (%NCO) can be determined by titration, which is a common method to follow the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help quantify the extent of side reactions.
-
Gel Permeation Chromatography (GPC): GPC can be used to monitor the molecular weight distribution of the polymer. A broadening of the distribution can indicate the occurrence of side reactions that lead to branching.
Quantitative Data on Side Reactions
The following table summarizes the influence of key reaction parameters on the formation of common side products.
| Side Reaction | Parameter | Effect | Quantitative Data/Observation |
| Allophanate Formation | Temperature | Increased temperature significantly promotes allophanate formation. | At 145°C, as much as 10% of the nitrogen atoms can participate in allophanate linkages. |
| Isocyanurate Trimerization | NCO/OH Ratio | Increasing the NCO/OH ratio increases trimer formation. | The trimer/urethane content increases with an increasing stoichiometric ratio.[2] |
| Catalyst | Dibutyltin dilaurate (DBTDL) promotes trimer formation, while Ferric acetylacetonate (FeAA) does not. | The percentage of trimer groups increases with increasing DBTDL concentration.[2] | |
| Dimerization | Temperature | Dimerization of 2,4-TDI occurs even at moderate temperatures. | The rate of dimerization of 2,4-TDI is approximately 0.005% per day at 40°C.[3] |
Experimental Protocols
Detailed Methodology for Two-Step Synthesis of a TDI-Based Polyurethane
This protocol describes the synthesis of an isocyanate-terminated prepolymer followed by chain extension.
1. Materials and Preparation:
-
This compound (TDI)
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG)
-
Chain extender (e.g., 1,4-Butanediol - BDO)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (if necessary)
-
Crucial Preparation Step: Dry the polyol under vacuum at 80-90°C for at least one hour to remove moisture.[5] All glassware must be oven-dried and cooled under an inert atmosphere.
2. Prepolymer Synthesis:
-
Set up a four-necked flask with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel.
-
Purge the system with dry nitrogen for 15-20 minutes to establish an inert atmosphere.[5]
-
Charge the dried polyol into the flask and heat to the desired reaction temperature (e.g., 60-80°C).
-
Slowly add the calculated amount of TDI to the polyol under stirring. The NCO:OH ratio for the prepolymer step is typically greater than 1.
-
If using a catalyst, it can be added to the polyol before TDI addition.
-
Maintain the reaction at the set temperature for 1-2 hours.[1]
-
Monitor the reaction progress by determining the %NCO content via titration.
3. Chain Extension:
-
Cool the isocyanate-terminated prepolymer to a suitable temperature (e.g., 60°C).[1]
-
Degas the prepolymer under vacuum to remove any dissolved gases.[5]
-
In a separate container, weigh the stoichiometric amount of the chain extender (e.g., 1,4-butanediol). The amount is calculated based on the remaining isocyanate content of the prepolymer.
-
Vigorously mix the chain extender into the prepolymer.
-
Pour the mixture into a mold and cure at a specified temperature and time to obtain the final polyurethane.
4. Characterization:
-
FTIR: Confirm the disappearance of the NCO peak (~2270 cm⁻¹) and the formation of urethane linkages.[5]
-
DSC/TGA: Determine thermal properties like glass transition temperature and thermal stability.[5]
-
Mechanical Testing: Evaluate properties such as tensile strength and elongation at break.
Visualizations
Caption: Troubleshooting workflow for common issues in TDI polymerization.
Caption: Main and side reaction pathways in TDI polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mgesjournals.com [mgesjournals.com]
- 7. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
Technical Support Center: Optimizing Catalyst Selection for 2,4-Toluene Diisocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for 2,4-toluene diisocyanate (TDI) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in a 2,4-TDI reaction?
A1: In 2,4-toluene diisocyanate (TDI) reactions, a catalyst's primary function is to accelerate the reaction rate between the isocyanate groups (-NCO) of TDI and the hydroxyl groups (-OH) of polyols to form urethane (B1682113) linkages. Catalysts also play a crucial role in influencing the reaction's selectivity, promoting the desired urethane formation over potential side reactions that can lead to the formation of allophanates, biurets, or isocyanurate trimers.[1]
Q2: What are the common types of catalysts used for 2,4-TDI reactions?
A2: A variety of catalysts are utilized in TDI reactions, which can be broadly classified into amine compounds and organometallic complexes. Common examples include:
-
Tertiary Amines: Such as triethylamine, diazabicyclooctane (DABCO), and Mannich bases.[1]
-
Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a widely used and highly effective catalyst.[1]
-
Other Organometallic Catalysts: This category includes catalysts based on zirconium, bismuth, and iron, for instance, ferric acetylacetonate (B107027) (FeAA).[1]
Q3: How does a catalyst influence the reactivity of the two isocyanate groups in 2,4-TDI?
A3: In 2,4-TDI, the isocyanate group at the para-position (p-NCO, position 4) is generally more reactive than the group at the ortho-position (o-NCO, position 2) due to less steric hindrance.[1] Catalysts can further modulate this reactivity difference. Some catalysts may selectively enhance the reactivity of the less reactive o-NCO group, thereby narrowing the reactivity gap between the two groups. This control is critical for dictating the final polymer structure.[1]
Q4: Can the choice of catalyst affect the final properties of the polyurethane?
A4: Absolutely. The selection of a catalyst significantly impacts the final properties of the polyurethane. The catalyst governs the reaction kinetics and selectivity, which in turn determines the polymer's molecular weight, degree of cross-linking, and the prevalence of different chemical linkages.[1] These structural variations can influence mechanical properties such as hardness, elasticity, and thermal stability.[1]
Q5: What are the primary causes of catalyst deactivation in TDI reactions?
A5: Catalyst deactivation, a gradual loss of catalytic activity, can be attributed to several factors:
-
Poisoning: Impurities in the reactants, such as sulfur compounds, lead, mercury, or phosphorus, can bind to the catalyst's active sites, rendering them ineffective.[2]
-
Coking: The formation of carbonaceous deposits on the catalyst surface can physically block the active sites.[2][3]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the available surface area for reaction.[2][3]
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of certain catalysts, diminishing their activity.[4]
Troubleshooting Guides
Issue 1: Slow Reaction Rate or Incomplete Conversion
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Concentration | Gradually increase the catalyst concentration in small increments. Closely monitor the reaction, as excessive catalyst can lead to an uncontrollable exotherm and undesirable side reactions.[1] |
| Catalyst Deactivation | Ensure all reactants and solvents are thoroughly dried and purified, as impurities like water and acids can deactivate the catalyst.[1] Consider using a catalyst less sensitive to hydrolysis if water contamination is a known issue.[1] |
| Low Reaction Temperature | Increase the reaction temperature in a controlled manner. Note that higher temperatures can also promote side reactions, so optimization is key. |
| Poor Catalyst-Reactant Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture and facilitate contact between the catalyst and reactants. |
Issue 2: Poor Selectivity (Gelling, Branching, Side Product Formation)
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst Choice | Different catalysts exhibit varying selectivities. For instance, some may favor the formation of isocyanurates over urethanes. Consult literature to select a catalyst known for high selectivity towards urethane formation under your reaction conditions. |
| High Catalyst Concentration | While increasing catalyst concentration boosts the reaction rate, it can also accelerate side reactions. Optimize the catalyst loading to find a balance between an acceptable rate and high selectivity.[1] |
| High Reaction Temperature | Elevated temperatures can provide the necessary activation energy for undesirable side reactions.[5] Conduct the reaction at the lowest feasible temperature that maintains a reasonable reaction rate.[1] |
| Incorrect Reactant Stoichiometry | An excess of isocyanate can promote the formation of allophanates and isocyanurates. Ensure precise control over the stoichiometry of isocyanate and polyol. |
Catalyst Performance Data
Table 1: Relative Catalytic Activity of Common Catalysts in Urethane Formation
| Catalyst Type | Catalyst Example | Relative Activity | Notes |
| Tertiary Amine | Diazabicyclooctane (DABCO) | Moderate | Promotes both urethane and isocyanate-water reactions. |
| Organotin | Dibutyltin dilaurate (DBTDL) | High | Very effective for urethane formation, but can also catalyze hydrolysis.[6] |
| Organobismuth | Bismuth Octoate | Moderate to High | Often used as a less toxic alternative to organotin catalysts. |
| Organozirconium | Zirconium Acetylacetonate | Moderate | Can offer improved hydrolytic stability compared to some other catalysts.[4] |
| Organoiron | Ferric Acetylacetonate (FeAA) | Moderate | Can be a cost-effective option. |
Table 2: Effect of Temperature and Catalyst Concentration on Trimerization of TDI
| Catalyst | Temperature (°C) | Catalyst Conc. (wt%) | Reaction Rate (arbitrary units) | Trimer Selectivity (%) |
| Oligomeric Mannich base (OMB) | 30 | 0.1 | 1.0 | High |
| Oligomeric Mannich base (OMB) | 40 | 0.1 | 1.8 | Moderate-High |
| Oligomeric Mannich base (OMB) | 30 | 0.2 | 2.1 | High |
| Common Tertiary Amine | 30 | 0.1 | 0.7 | Moderate |
Note: Data is illustrative and synthesized from trends described in the literature.[5] Actual values will vary based on specific reactants and conditions.
Experimental Protocols
Protocol 1: Kinetic Analysis of TDI-Polyol Reaction via FTIR Spectroscopy
-
Reactant Preparation: Thoroughly dry the polyol and TDI to remove any residual water. Degas both reactants under vacuum to eliminate dissolved gases.[1]
-
Reaction Setup: The reaction is typically performed in bulk (without a solvent). Use a thermostated reactor equipped with a mechanical stirrer and an in-situ FTIR probe.
-
Reaction Initiation: Preheat the polyol to the desired reaction temperature. Add the specified amount of catalyst to the preheated polyol and mix thoroughly. Add the stoichiometric amount of TDI to the polyol-catalyst mixture and immediately start the stirrer and data acquisition.[1]
-
Data Acquisition: Monitor the reaction progress by tracking the disappearance of the isocyanate peak (around 2270 cm⁻¹) in the FTIR spectrum at regular time intervals.
-
Data Analysis: Plot the concentration of NCO groups versus time. From this data, the reaction rate constants can be determined.
Protocol 2: Analysis of Oligomer Formation by Gel Permeation Chromatography (GPC)
-
Reaction Setup: In a thermostated reactor with constant stirring, charge the TDI and the chosen catalyst.[1]
-
Sampling: At predetermined time intervals, carefully extract samples from the reaction mixture.[1]
-
Quenching: Immediately quench the reaction in the collected sample by adding an excess of a solution of n-dibutylamine in a non-reactive solvent like toluene.[1]
-
Sample Preparation for GPC: Dilute the quenched samples to a known concentration in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[1]
-
GPC Analysis: Inject the prepared samples into a GPC system equipped with a column set appropriate for resolving oligomers. A refractive index (RI) detector is typically used. Calibrate the system with relevant molecular weight standards.[1]
-
Data Analysis: Analyze the resulting chromatograms to observe the formation and evolution of different species like dimers, trimers, pentamers, and higher oligomers over the course of the reaction.[1]
Visualizations
Caption: Catalytic influence on 2,4-TDI reaction pathways.
Caption: Troubleshooting workflow for TDI reaction optimization.
References
Technical Support Center: Managing Exothermic Reactions in Large-Scale 2,4-TDI Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the highly exothermic nature of large-scale 2,4-Toluene Diisocyanate (2,4-TDI) polymerization. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Increase (Exotherm)
-
Question: My reaction temperature is increasing too rapidly after adding the polyol to the 2,4-TDI. What should I do?
-
Answer: An uncontrolled exotherm is a serious safety concern and can lead to thermal runaway. The reaction between the isocyanate groups of TDI and the hydroxyl groups of the polyol is highly exothermic.[1] Immediate action is required.
-
Immediate Actions:
-
Stop the addition of the polyol immediately.
-
Ensure maximum cooling is applied to the reactor jacket.
-
If the temperature continues to rise, be prepared to initiate your emergency quenching procedure. This may involve adding a predetermined amount of a cold, inert solvent or a reaction inhibitor.
-
-
Possible Causes & Solutions:
-
Addition Rate is Too Fast: The rate of heat generation is exceeding the heat removal capacity of your reactor. Reduce the addition rate of the polyol significantly in subsequent experiments. A slow, controlled addition over 1-2 hours is often recommended.[1][2]
-
Inadequate Cooling: Your reactor's cooling system may be insufficient for the scale of the reaction. Ensure the coolant is at the lowest possible temperature and the flow rate is maximized. For large-scale reactors, consider supplementary cooling methods like internal cooling coils or reflux cooling.
-
High Reactant Concentration: High concentrations of TDI and polyol will lead to a faster reaction and greater heat generation. Consider diluting the reactants with a dry, inert solvent.
-
Incorrect Initial Temperature: Starting the reaction at a lower initial temperature provides a larger buffer before reaching a critical temperature.
-
-
Issue 2: Formation of Gels or Solid Masses
-
Question: My reaction mixture is becoming viscous and forming gels, even at a controlled temperature. Why is this happening?
-
Answer: Gelation indicates excessive cross-linking in your polymer. This can be caused by several factors, often accelerated by temperature.[1]
-
Possible Causes & Solutions:
-
Side Reactions: Elevated temperatures can promote side reactions such as the formation of allophanate (B1242929) (reaction of an isocyanate with a urethane (B1682113) group) and biuret (B89757) (reaction of an isocyanate with a urea (B33335) group), which lead to branching and cross-linking.[1] Maintain the reaction temperature in the lower end of the recommended range (e.g., 60-80°C) for the prepolymer step.[2]
-
Moisture Contamination: Water reacts with TDI to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can then react with another TDI molecule to form a urea linkage, which can further react to form a biuret linkage, leading to cross-linking.[3] Ensure all reactants, solvents, and the reactor itself are thoroughly dried. Degassing the polyol under vacuum before reaction is a critical step.[2]
-
Incorrect Stoichiometry (NCO:OH Ratio): A significant excess of TDI can increase the likelihood of side reactions. Double-check your stoichiometric calculations.[1]
-
-
Issue 3: Inconsistent Product Properties
-
Question: I am observing batch-to-batch variability in the properties of my polyurethane. Could this be related to exotherm management?
-
Answer: Yes, inconsistent temperature profiles during polymerization can lead to variations in polymer structure and, consequently, its physical properties.
-
Possible Causes & Solutions:
-
Poor Temperature Control: Even minor temperature fluctuations can alter the reaction kinetics and the extent of side reactions, affecting the molecular weight distribution and degree of cross-linking. Implement a robust and automated temperature control system for your reactor.
-
Localized Hot Spots: Inadequate mixing in a large reactor can lead to localized areas of high temperature where side reactions are more prevalent. Ensure your agitation system is designed for efficient mixing of viscous fluids to maintain a uniform temperature throughout the reactor.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is thermal runaway in the context of 2,4-TDI polymerization?
-
A1: Thermal runaway is a dangerous situation that occurs when the heat generated by the exothermic polymerization reaction exceeds the heat removal capacity of the system. This leads to a rapid, self-accelerating increase in temperature and pressure, which can result in a violent release of energy, reactor rupture, and the release of toxic materials.[4][5]
-
-
Q2: What are the primary exothermic reactions in 2,4-TDI polymerization?
-
A2: The main exothermic reaction is the formation of urethane linkages between the isocyanate groups of TDI and the hydroxyl groups of the polyol. Additionally, side reactions such as dimerization (forming uretdiones) and trimerization (forming isocyanurates) of TDI are also exothermic and can contribute significantly to heat generation, especially at higher temperatures or in the presence of certain catalysts.[6]
-
-
Q3: How can I predict the potential for a thermal runaway in my specific setup?
-
A3: Reaction calorimetry is a key technique for assessing the thermal risk of a chemical process. A reaction calorimeter can be used to measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise for your specific reactant concentrations and conditions. This data is crucial for safe scale-up.[7]
-
-
Q4: What are the key safety features that should be in place for a large-scale 2,4-TDI polymerization reactor?
-
A4: A multi-layered approach to safety is essential. This includes:
-
A robust cooling system (e.g., reactor jacket, internal coils, reflux condenser).
-
A reliable temperature and pressure monitoring system with alarms and automated shutdowns.[8]
-
An emergency quenching system to rapidly stop the reaction.
-
A pressure relief system (e.g., rupture disc or relief valve) to safely vent the reactor in a worst-case scenario.[9]
-
A well-defined and practiced emergency response plan.[10]
-
-
-
Q5: What is the role of a catalyst in managing the exotherm?
-
A5: While catalysts are used to increase the reaction rate, an inappropriate choice or concentration can exacerbate the exotherm. A highly active catalyst can accelerate the reaction to a point where the cooling system cannot keep up. It is crucial to select a catalyst with appropriate activity for your system and to optimize its concentration to balance reaction time with manageable heat evolution.[11]
-
Data Presentation
Table 1: Key Parameters for Controlling Exothermic Reactions in 2,4-TDI Polymerization
| Parameter | Typical Range/Value | Impact on Exotherm Management | Reference |
| Prepolymer Reaction Temperature | 60 - 80 °C | Higher temperatures increase reaction rate and side reactions, leading to a more significant exotherm.[1][2] | |
| Reactant Addition Time | 1 - 2 hours | Slower addition allows for more effective heat removal and better temperature control.[1][2] | |
| NCO:OH Molar Ratio | 2:1 (for prepolymer) | A significant excess of NCO can increase the potential for exothermic side reactions.[2] | |
| Heat of Reaction (TDI + Polyol) | ~ -92 kJ/mol (for urethane formation) | This value is crucial for calculating the total heat load and designing an adequate cooling system. | |
| Activation Energy (Dimerization) | 87.9 kJ/mol | Indicates the temperature sensitivity of this exothermic side reaction.[6] | |
| Activation Energy (Trimerization) | 66.9 kJ/mol | Indicates that trimerization is also highly temperature-dependent.[6] |
Table 2: Comparison of Cooling Strategies for Large-Scale Polymerization Reactors
| Cooling Method | Advantages | Disadvantages |
| Jacket Cooling | Standard on most reactors, provides uniform cooling to the outer surface. | Heat transfer area may be insufficient for large volumes as the surface-area-to-volume ratio decreases with scale.[4] |
| Internal Cooling Coils | Significantly increases the heat transfer area, very effective for heat removal. | Can interfere with mixing, difficult to clean, and can be a site for polymer fouling. |
| Reflux Cooling | Highly effective for removing large amounts of heat through latent heat of vaporization. | Requires a volatile component (e.g., solvent), and may not be suitable for all formulations. Foaming can be an issue. |
| Feed Cooling | Adding a pre-chilled reactant or inert solvent can help absorb heat. | Can dilute the reaction mixture, potentially affecting reaction kinetics and downstream processing. Requires refrigeration capacity. |
Experimental Protocols
Protocol: Controlled Synthesis of a 2,4-TDI-based Prepolymer with Exotherm Management
This protocol outlines the synthesis of an isocyanate-terminated prepolymer, focusing on methods to control the reaction exotherm.
Materials:
-
2,4-TDI (80:20 mixture of 2,4- and 2,6-isomers)
-
Poly(tetramethylene ether) glycol (PTMEG), Mn ~2000 g/mol
-
Dry, inert solvent (e.g., toluene, optional)
-
Nitrogen gas, high purity
Equipment:
-
Jacketed glass or stainless steel reactor with a bottom outlet valve
-
High-torque mechanical stirrer with a suitable impeller for viscous liquids
-
Temperature probe (thermocouple or RTD) placed in the reaction mixture
-
Nitrogen inlet and outlet
-
Addition funnel or dosing pump for controlled liquid addition
-
Circulating bath for temperature control of the reactor jacket
-
Vacuum line for degassing
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor and all associated glassware/tubing.
-
Assemble the reactor setup and ensure all seals are tight.
-
Purge the entire system with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the experiment.
-
-
Reactant Preparation:
-
In a separate flask, degas the required amount of PTMEG under vacuum at 80-90°C for at least one hour to remove dissolved moisture.[2] Cool to the reaction temperature under nitrogen.
-
Calculate the required amounts of 2,4-TDI and PTMEG for a 2:1 NCO:OH molar ratio.
-
-
Reaction Execution:
-
Charge the calculated amount of 2,4-TDI into the reactor.
-
Set the reactor jacket temperature to the desired starting temperature (e.g., 55-60°C). Allow the TDI to reach this temperature.
-
Begin slow, controlled addition of the degassed PTMEG to the stirred TDI using the addition funnel or dosing pump. The addition should be carried out over a period of 1-2 hours.[2]
-
Crucially, monitor the internal reaction temperature continuously. The temperature should not be allowed to rise more than a few degrees above the setpoint. If the temperature begins to climb, immediately slow down or stop the PTMEG addition until the temperature stabilizes.
-
After the addition is complete, maintain the reaction mixture at the set temperature (e.g., 60-80°C) for an additional 2-4 hours with continuous stirring to ensure the reaction goes to completion.[2]
-
-
Reaction Monitoring (Optional but Recommended):
-
At regular intervals, a small sample can be carefully withdrawn and quenched (e.g., with an excess of dibutylamine (B89481) solution) to determine the remaining isocyanate content (%NCO) by titration. This allows for tracking the reaction progress.
-
-
Cooling and Storage:
-
Once the reaction is complete (as determined by time or %NCO titration), cool the reactor contents to room temperature.
-
The resulting prepolymer should be stored in a tightly sealed container under a nitrogen blanket to prevent moisture contamination.
-
Visualizations
Caption: Primary and side exothermic reactions in 2,4-TDI polymerization.
Caption: Troubleshooting workflow for a temperature excursion event.
Caption: Experimental workflow for controlled 2,4-TDI prepolymer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. cedrec.com [cedrec.com]
- 5. icheme.org [icheme.org]
- 6. mdpi.com [mdpi.com]
- 7. mt.com [mt.com]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. icheme.org [icheme.org]
- 10. jinzongmachinery.com [jinzongmachinery.com]
- 11. benchchem.com [benchchem.com]
Improving the storage stability and shelf life of 2,4-toluene diisocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the storage, handling, and stability assessment of 2,4-toluene diisocyanate (TDI). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2,4-Toluene Diisocyanate (TDI)?
A1: To ensure the stability and prolong the shelf life of 2,4-TDI, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The recommended storage temperature is typically between 15°C and 30°C.[2] Containers should be tightly sealed to prevent moisture contamination.[3][4] For long-term storage, it is advisable to blanket the TDI with a dry, inert gas such as nitrogen.[2][5]
Q2: What is the expected shelf life of 2,4-TDI under optimal conditions?
A2: When stored under the recommended conditions in sealed containers, 2,4-TDI can remain stable for up to 6 months.[2] However, with proper storage, a shelf life of 6-12 months may be achievable, though some formation of solids (dimers/trimers) might occur.[6]
Q3: What are the common signs of TDI degradation?
A3: Visual inspection can often reveal signs of degradation. These include a change in color from colorless or pale yellow to a darker yellow, the presence of cloudiness, or the formation of solid precipitates.[7][8] The formation of a solid layer on the surface or clumps within the liquid are also indicators of degradation.[6][8]
Q4: What happens when TDI is exposed to moisture?
A4: 2,4-TDI reacts readily with water, even atmospheric moisture, to form insoluble polyureas and carbon dioxide gas.[8][9] This reaction is problematic as the gas buildup can cause over-pressurization and potential rupture of sealed containers.[9][10] The formation of solid urea (B33335) compounds will also alter the purity and performance of the TDI.[6]
Q5: What are the primary degradation pathways for 2,4-TDI in the absence of moisture?
A5: In the absence of moisture, 2,4-TDI can undergo self-polymerization through two main pathways: dimerization and trimerization. Dimerization involves the formation of a uretdione ring, while trimerization results in a more stable isocyanurate ring.[2][11] These reactions are accelerated by heat.[12]
Troubleshooting Guides
Issue 1: I have observed solid particles or a hazy appearance in my 2,4-TDI container. What should I do?
-
Question: What causes the formation of solids in TDI?
-
Answer: The presence of solids or a hazy appearance is a common sign of degradation. This can be due to two primary reasons:
-
-
Question: Can I still use the TDI if it has solids in it?
-
Answer: It is generally not recommended to use TDI that shows signs of degradation, as the purity and isocyanate (NCO) content will be altered, which can negatively impact your experiments.[11] If the degradation is minimal, it may be possible to filter out the solids, but the NCO content should be re-determined to adjust stoichiometric calculations.[6]
-
-
Question: How can I prevent this from happening in the future?
-
Answer: Strict adherence to proper storage conditions is crucial. Always keep containers tightly sealed when not in use.[3][4] If a container is partially used, blanket the remaining TDI with a dry inert gas like nitrogen before resealing.[2][5] Store in a cool, dry place and avoid exposure to high temperatures.[1]
-
Issue 2: My reaction with 2,4-TDI is showing a low conversion rate or unexpected side products.
-
Question: What could be the cause of poor reactivity of my TDI?
-
Answer: A low conversion rate can be a direct consequence of degraded TDI. The isocyanate (NCO) groups are the reactive sites, and if they have been consumed through reaction with moisture or self-polymerization, the effective concentration of reactive TDI is lower than expected.[11]
-
-
Question: How can I verify the quality of my TDI before use?
-
Answer: It is highly recommended to determine the %NCO content of your TDI, especially if it has been stored for an extended period or if you suspect degradation. This can be done through a titration method, such as the one described in ASTM D5155.[13] A lower than expected %NCO value indicates degradation.
-
-
Question: Could there be other reasons for the poor reaction outcome?
-
Answer: Yes, other factors can influence the reaction. Ensure that all your other reagents and solvents are anhydrous, as any moisture will compete with your intended reaction.[14] The presence of contaminants in other reactants can also interfere.[11] Additionally, verify your stoichiometric calculations based on the actual %NCO of the TDI.[11]
-
Data Presentation
Table 1: Factors Affecting the Stability of 2,4-Toluene Diisocyanate
| Parameter | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate dimerization and trimerization.[12] | Store between 15°C and 30°C.[2] Avoid exposure to heat sources. |
| Moisture | Reacts to form insoluble polyureas and CO2 gas, leading to pressure buildup.[8][9] | Keep containers tightly sealed.[3][4] Use a dry, inert gas blanket for partially used containers.[2][5] |
| Time | Gradual dimerization and trimerization occur over time.[6] | Use within the recommended shelf life (typically 6 months).[2] Re-analyze %NCO for older stock. |
| Contaminants | Acids, bases, alcohols, and amines can catalyze polymerization or react with TDI.[3] | Store in dedicated, clean, and dry containers. Avoid cross-contamination. |
Table 2: Typical Composition of Commercial 2,4-TDI by GC Analysis
| Component | Bayer (Technical Grade 80:20) | BASF (Technical Grade 80:20) | Across (Technical Grade 80:20) |
| 2,4-TDI (%) | 76.40 | 75.60 | 76.70 |
| 2,6-TDI (%) | 22.30 | 22.70 | 21.70 |
| Other Isomers (%) | 0.70 | 0.70 | 0.70 |
| Impurities (%) | 0.60 | 1.10 | 0.90 |
| (Data adapted from a study on GC analysis of TDI isomers.[11]) |
Experimental Protocols
Protocol 1: Determination of Isocyanate (NCO) Content by Titration (Based on ASTM D5155)
This method determines the weight percent of isocyanate groups in the TDI sample.
Materials:
-
2,4-TDI sample
-
Di-n-butylamine (DBA) solution (e.g., 0.2 N in dry toluene)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 N)
-
Dry toluene (B28343)
-
Isopropyl alcohol
-
Bromocresol green indicator solution
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Erlenmeyer flask (250 mL) with stopper
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh an appropriate amount of the TDI sample into a dry 250 mL Erlenmeyer flask. The sample size will depend on the expected %NCO.
-
Reaction with DBA: Add a precise volume (e.g., 50 mL) of the di-n-butylamine solution to the flask. Stopper the flask and stir the contents for 15 minutes at room temperature to allow the DBA to react with the isocyanate groups.
-
Dilution: Add 150 mL of isopropyl alcohol to the flask.
-
Titration: Add a few drops of the bromocresol green indicator. Titrate the excess (unreacted) di-n-butylamine with the standardized hydrochloric acid solution until the endpoint is reached (a color change from blue to yellow).
-
Blank Determination: Perform a blank titration by following the same procedure but without adding the TDI sample.
-
Calculation: Calculate the %NCO using the following formula:
%NCO = [(B - S) * N * 4.202] / W
Where:
-
B = volume of HCl for the blank (mL)
-
S = volume of HCl for the sample (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
4.202 is a calculation constant (equivalent weight of NCO group * 100)
-
Protocol 2: Determination of Isomer Ratio by Gas Chromatography (GC)
This method is used to quantify the ratio of 2,4-TDI and 2,6-TDI isomers.
Materials:
-
2,4-TDI sample
-
Dry, inert solvent (e.g., toluene or cyclohexane)
-
Certified reference standards for 2,4-TDI and 2,6-TDI
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., megabore column)[11]
-
Volumetric flasks and syringes
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the 2,4-TDI and 2,6-TDI reference standards in the chosen solvent.
-
Sample Preparation: Prepare a solution of the TDI sample in the same solvent. A typical concentration is approximately 1 g of TDI in 100 mL of solvent. Ensure all glassware is completely dry.[5]
-
GC Analysis:
-
Set up the GC with the appropriate parameters for the column being used (e.g., injector temperature, oven temperature program, detector temperature). These parameters should be optimized to achieve good separation of the isomers.
-
Inject the standard solutions to determine the retention times for 2,4-TDI and 2,6-TDI and to establish a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks for 2,4-TDI and 2,6-TDI in the sample chromatogram based on their retention times.
-
Quantify the amount of each isomer using the calibration curve or by area normalization.[5][11] The percentage of each isomer is calculated from its peak area relative to the total peak area of all TDI isomers.[5]
-
Mandatory Visualizations
Caption: Degradation pathways of 2,4-Toluene Diisocyanate (TDI).
Caption: Troubleshooting workflow for 2,4-TDI stability issues.
Caption: Experimental workflow for quality control of 2,4-TDI.
References
- 1. mdpi.com [mdpi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 4. HSDB: 2,4-TOLUENE DIISOCYANATE [ccinfoweb.ccohs.ca]
- 5. Characterization and comparative analysis of 2,4-toluene diisocyanate and 1,6-hexamethylene diisocyanate haptenated human serum albumin and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. resinlab.com [resinlab.com]
- 8. TOLUENE-2,4-DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. actsafe.ca [actsafe.ca]
- 10. benchchem.com [benchchem.com]
- 11. cdc.gov [cdc.gov]
- 12. Chemical Analysis of 2,4‐Toluene Diisocyanate, 1,6‐Hexamethylene Diisocyanate, and Isophorone Diisocyanate in Petrolatum Patch‐Test Preparations | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
Techniques for the removal of unreacted 2,4-TDI from final products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted 2,4-toluene diisocyanate (2,4-TDI) from final products. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and key data summaries.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 2,4-TDI and why is its removal from final products critical?
A1: 2,4-Toluene diisocyanate (2,4-TDI) is a highly reactive aromatic diisocyanate used extensively in the production of polyurethanes, which are found in products like flexible foams, coatings, and adhesives.[1] Due to its high reactivity, it is common for unreacted, or "free," TDI monomer to remain in the final polymer product.[2] The removal of this residual TDI is critical because the monomer is toxic.[1][2] Acute inhalation exposure can cause severe irritation to the eyes, skin, and respiratory tract, while chronic exposure has been linked to respiratory sensitization, asthma-like reactions, and significant decreases in lung function.[3] Regulatory bodies like OSHA have strict limits on TDI exposure, making its removal essential for product safety and occupational health.[4][5]
Q2: What are the primary methods for removing unreacted 2,4-TDI from prepolymers?
A2: The most common industrial methods focus on separating the volatile TDI monomer from the much less volatile, high-molecular-weight prepolymer. The primary techniques include:
-
Vacuum Distillation/Evaporation: This is a highly effective method, often employing wiped-film or short-path evaporators.[2][6] By reducing the pressure, the boiling point of TDI is lowered, allowing it to be evaporated from the prepolymer mixture at temperatures that prevent thermal degradation of the product.[6] This method can reduce free TDI levels to less than 0.1%.[6][7]
-
Solvent Extraction: This technique uses a solvent that selectively dissolves the unreacted TDI monomer but not the polyurethane prepolymer.[2][8] The process requires careful selection of a solvent that can be easily removed afterward without affecting the final product.[2]
-
Molecular Sieve Adsorption: This method involves bringing the prepolymer into contact with molecular sieves, which are porous materials (zeolites) that selectively trap the smaller TDI molecules within their pores.[8][9] The prepolymer can be passed through a column packed with these sieves or mixed directly with them, followed by filtration.[8] This technique can reduce the unreacted TDI content by 50% to 99%.[8][9]
Q3: How can I accurately measure the concentration of residual 2,4-TDI in my product?
A3: Accurate quantification of trace levels of 2,4-TDI is crucial for verifying the efficacy of the removal process. High-performance liquid chromatography (HPLC) is a commonly used technique, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.[10][11] A novel HPLC-CIS-MS/MS method has been shown to be over 100 times more sensitive than other methods, with limits of detection (LOD) as low as 0.039 ng/mL for 2,4-TDI in solution.[10][12] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of residual diisocyanates.[13]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the removal and analysis of unreacted 2,4-TDI.
Q4: I performed a vacuum distillation, but my product still shows high levels of residual TDI. What could be the cause?
A4: There are several potential reasons for inefficient removal during vacuum distillation:
-
Insufficient Vacuum: The vacuum level may not be low enough to sufficiently reduce the boiling point of TDI. Ensure your vacuum pump is operating correctly and the system is free of leaks.
-
Temperature Too Low: The distillation temperature may be too low for effective vaporization of the TDI. Gradually increase the temperature, but be careful not to exceed the thermal stability limit of your prepolymer.
-
High Viscosity/Poor Mass Transfer: If the prepolymer is highly viscous, TDI may have difficulty diffusing to the surface to be evaporated. Using a wiped-film or thin-film evaporator is critical in these cases as it continuously creates a fresh surface, maximizing evaporation efficiency.[2]
-
Short Residence Time: The prepolymer may not be spending enough time in the evaporator. Reducing the feed rate can increase residence time and improve TDI removal.
Q5: My product is degrading (e.g., changing color, viscosity) during the purification process. How can I prevent this?
A5: Product degradation is typically caused by excessive thermal stress. To mitigate this:
-
Lower the Temperature: The most direct solution is to lower the operating temperature. This can be achieved by improving the vacuum level during distillation.[6]
-
Minimize Residence Time: Use equipment like a short-path evaporator that minimizes the time the product is exposed to high temperatures.[6]
-
Use an Inert Atmosphere: Ensure the process is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially at elevated temperatures.
Q6: My molecular sieve column has stopped being effective at removing TDI. Why?
A6: The most likely cause is that the molecular sieves have become saturated.
-
Sieve Saturation: The pores of the sieves have a finite capacity for adsorbing TDI. Once filled, they can no longer remove the monomer from the product stream. The sieves need to be replaced or regenerated according to the manufacturer's instructions.
-
Incorrect Sieve Type: Ensure you are using the correct type and pore size of molecular sieve. Type X zeolite molecular sieves have been shown to be effective for TDI removal.[8]
-
Channeling: The prepolymer may be creating channels through the packed column, bypassing the bulk of the sieve material. Ensure the column is packed uniformly to promote even flow distribution.
Below is a troubleshooting decision tree to help diagnose issues with high residual TDI levels.
References
- 1. epa.gov [epa.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. epa.gov [epa.gov]
- 4. nj.gov [nj.gov]
- 5. 2,4-TOLUENE-DIISOCYANATE | Occupational Safety and Health Administration [osha.gov]
- 6. uic-gmbh.de [uic-gmbh.de]
- 7. WO1997046603A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers - Google Patents [patents.google.com]
- 8. US4061662A - Removal of unreacted tolylene diisocyanate from urethane prepolymers - Google Patents [patents.google.com]
- 9. US4169175A - Removal of unreacted tolylene diisocyanate from urethane prepolymers - Google Patents [patents.google.com]
- 10. [PDF] Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in 2,4-toluene diisocyanate polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-toluene diisocyanate (TDI) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing batch-to-batch variability in TDI polymerization?
Batch-to-batch variability in TDI polymerization is primarily influenced by three key areas: raw material quality, reaction conditions, and the presence of side reactions. In terms of raw materials, the purity of 2,4-TDI and the polyol, including the presence of moisture and other reactive impurities, is critical.[1] The hydroxyl number and functionality of the polyol also play a significant role. Reaction conditions such as temperature, reaction time, catalyst type and concentration, and the stoichiometric ratio of isocyanate to hydroxyl groups (NCO:OH ratio) must be precisely controlled.[2][3][4] Finally, side reactions like the formation of allophanates, uretdiones (dimers), and isocyanurates (trimers) can alter the polymer structure and properties, leading to inconsistencies.[5][6]
Q2: How does the NCO:OH ratio affect the final polymer properties?
The stoichiometric ratio of isocyanate (NCO) to hydroxyl (OH) groups is a critical parameter in determining the final properties of the polyurethane.
-
An NCO:OH ratio greater than 1:1 results in an isocyanate-terminated prepolymer. This can increase the hardness, thermal stability, and mechanical strength of the final polymer but may reduce elongation and tensile strength.[2]
-
An NCO:OH ratio less than 1:1 leads to a hydroxyl-terminated prepolymer. This typically improves the soft feel, elongation, and peel strength of the material but can decrease properties like hardness and wear resistance.[2]
-
A ratio close to 1:1 generally leads to the fastest reaction rate and the highest molecular weight for a linear polymer.[2]
Q3: What is the impact of temperature on TDI polymerization?
Temperature significantly affects the reaction kinetics and the final properties of the polyurethane.[3][4]
-
Higher temperatures increase the reaction rate.[2][4] However, excessively high temperatures (above 130-145°C) can promote side reactions, such as the formation of allophanate (B1242929) linkages, leading to branching, crosslinking, and a broader molecular weight distribution.[2][7] This can also lead to a decrease in mechanical properties and an increase in porosity in foams.[4]
-
Lower temperatures (below 60°C) result in a very slow reaction rate, which may be unfavorable for efficient polymer production.[2]
Q4: Can the order of monomer addition impact the final polymer?
Yes, the order of addition can be important, especially in multi-step polymerizations. For instance, in the synthesis of a prepolymer, adding the diisocyanate to the polyol is a common practice. This ensures that the diisocyanate is well-dispersed and can react evenly with the hydroxyl groups. The rate of addition can also influence the exotherm of the reaction and the resulting molecular weight distribution.
Q5: What are common side reactions in TDI polymerization and how can they be controlled?
Common side reactions include the formation of allophanates, uretdiones (dimers), and isocyanurates (trimers).
-
Allophanate formation occurs when an isocyanate group reacts with a urethane (B1682113) linkage. This is more prevalent at higher temperatures and with an excess of isocyanate.[6][7] To control this, maintain a moderate reaction temperature and carefully control the NCO:OH stoichiometry.
-
Dimerization (Uretdione formation) is the reaction of two isocyanate groups to form a four-membered ring. This reaction is typically reversible with heat.[5][6][8]
-
Trimerization (Isocyanurate formation) involves the reaction of three isocyanate groups to form a stable six-membered ring, which can introduce crosslinks.[5] This is often catalyzed by specific catalysts and favored at higher temperatures.[5]
Controlling these side reactions involves precise temperature control, careful selection of catalysts, and accurate stoichiometry.
Troubleshooting Guides
Issue 1: Inconsistent Molecular Weight
Symptom: Significant variation in the weight-average molecular weight (Mw) and number-average molecular weight (Mn) between batches, as determined by Gel Permeation Chromatography (GPC).
| Potential Cause | Recommended Action |
| Inaccurate Stoichiometry | Ensure precise weighing of all reactants. Use calibrated analytical balances. Verify the hydroxyl number of the polyol for each new batch to accurately calculate the required amount. |
| Monomer Impurities | Use high-purity monomers. Ensure 2,4-TDI is free from hydrolysis products and that the polyol has a low moisture content (<0.05%). Impurities can act as chain terminators.[1] |
| Inconsistent Reaction Time or Temperature | Use a well-calibrated and controlled reactor setup. Monitor and log the temperature profile for each reaction. Ensure the reaction proceeds for the specified time to reach completion.[7] |
| Inefficient Removal of Byproducts | In polycondensation reactions, ensure efficient removal of byproducts like water or methanol (B129727) to drive the reaction to completion.[1] For TDI polymerization, ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture. |
Issue 2: Variations in Viscosity
Symptom: The viscosity of the prepolymer or final polymer differs significantly between batches, affecting processability and final properties.
| Potential Cause | Recommended Action |
| Inconsistent Molecular Weight | Follow the troubleshooting steps for inconsistent molecular weight. Higher molecular weight generally leads to higher viscosity.[7] |
| Side Reactions (Branching/Crosslinking) | Higher than expected viscosity can indicate branching or crosslinking due to side reactions like allophanate or isocyanurate formation.[5] Lower the reaction temperature and ensure the NCO:OH ratio is correct. |
| Temperature Variations during Measurement | Ensure viscosity measurements are taken at a consistent, controlled temperature, as viscosity is highly temperature-dependent. |
| Presence of High-Molecular-Weight Oligomers | A high content of higher-molecular-weight oligomers can increase viscosity.[5][9] Consider adjusting reaction time and temperature to control the extent of oligomerization. |
Experimental Protocols
Protocol 1: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a vial.
-
Add 5-10 mL of a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)) to dissolve the sample completely. Gentle heating or sonication may be used if necessary.[10]
-
Filter the sample solution through a 0.2-0.45 µm syringe filter to remove any particulate matter.[10]
-
-
Instrumentation Setup:
-
Equilibrate the GPC system, including the column set and detector (e.g., refractive index detector), with the mobile phase at a constant flow rate and temperature.
-
Use a column set appropriate for the expected molecular weight range of the polymer.[10]
-
-
Calibration:
-
Create a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).[1]
-
-
Analysis:
-
Inject the filtered sample into the GPC system.
-
Record the chromatogram.
-
Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample.[1]
-
Protocol 2: Functional Group Analysis by Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two salt plates (e.g., KBr or NaCl).
-
For solid samples, a thin film can be cast on a salt plate from a solution, or the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Analysis:
-
Identify characteristic absorption bands to confirm the polymer structure and identify functional groups.[11]
-
N-H stretching (urethane): ~3300 cm⁻¹
-
C-H stretching: ~2850-3000 cm⁻¹
-
N=C=O stretching (isocyanate): ~2270 cm⁻¹ (should be absent or very small in the final polymer)
-
C=O stretching (urethane): ~1700-1730 cm⁻¹
-
C-O stretching: ~1000-1300 cm⁻¹
-
-
Visualizations
Caption: Experimental workflow for TDI polymerization and quality control.
Caption: Key parameter relationships in TDI polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. zypuw.com [zypuw.com]
- 3. How Temperature Influences PU Reaction: Essential Technical Care - Amino [amino.com.br]
- 4. A Review of Research on the Effect of Temperature on the Properties of Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Blocked isocyanate. Reaction and thermal behaviour of the toluene 2,4‐diisocyanate dimer | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2,4-Toluenediisocyanate (2,4-TDI) in Complex Matrices
The accurate quantification of 2,4-toluenediisocyanate (2,4-TDI) is crucial for occupational health, environmental monitoring, and quality control in industries utilizing this compound. Due to its high reactivity, analysis of 2,4-TDI in complex matrices such as air, biological fluids, or polymeric materials presents significant challenges. Direct analysis is often unfeasible, necessitating a derivatization step to form stable, detectable products. This guide provides an objective comparison of the most common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for 2,4-TDI analysis, supported by performance data from various validated methods.
Data Presentation: Performance of Analytical Methods for 2,4-TDI
The choice between analytical methods often depends on the required sensitivity, the sample matrix, and available instrumentation.[1] Both HPLC and GC are robust techniques capable of accurately quantifying 2,4-TDI, typically after derivatization to enhance stability and detectability.[1] HPLC is generally preferred for non-volatile derivatives, while GC is suitable for volatile compounds.[1]
| Analytical Technique | Derivatizing Agent | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Recovery/Accuracy | Reference |
| HPLC-UV/EC | 1-(2-Methoxyphenyl)piperazine (B120316) (2MP) | Air | 0.01 µg/mL | Not Reported | 0.6% (UV), 0.8% (EC) @ 0.2 µg/mL | Not Reported | [2] |
| HPLC-UV | 1-(2-Pyridyl)piperazine (1-2PP) | Air (Source Emissions) | Not Reported | 351 ng/m³ | Not Reported | 91% ± 6% | [3] |
| HPLC-UV-MS | 1-(2-Methoxyphenyl)piperazine (1,2-MP) | Artificial Sweat | 0.011 µg/mL | 0.037 µg/mL | Not Reported | ~80% | [4] |
| HPLC-UV | 1-(2-Methoxyphenyl)piperazine | Liquid Samples | Not Reported | 0.04 µg/mL | Not Reported | Not Reported | [5] |
| HPLC-CIS-MS/MS | Not specified (post-derivatization) | Polyurethane Foam | 0.078 ng/g | Not Reported | < 7% | > 92% | [6][7][8] |
| HPLC-CIS-MS/MS | Not specified (post-derivatization) | Solution | 0.039 ng/mL | Not Reported | < 7% | > 93% | [6][7][8] |
| GC-MS | Heptafluorobutyric anhydride (B1165640) (HFBA) | Urine (as 2,4-TDA) | 0.35 nmol/L | Not Reported | 3.7% @ 100 nmol/L | Not Reported | [2] |
| GC-FID | None (Direct Analysis) | Technical Grade TDI | Not Reported | Not Reported | Not Reported | 96% | [9] |
Experimental Protocols: Key Methodologies
Detailed methodologies are critical for replicating and comparing results. Below are protocols for two common approaches for analyzing 2,4-TDI.
1. HPLC-UV Method for Airborne 2,4-TDI
This method is widely used for occupational exposure monitoring and involves capturing airborne TDI on a filter impregnated with a derivatizing agent.
-
Principle: Airborne 2,4-TDI is collected and stabilized by reacting with 1-(2-methoxyphenyl)piperazine (2MP) on a glass fiber filter. The resulting stable urea (B33335) derivative is then extracted, separated by HPLC, and quantified using a UV detector.
-
Sampling:
-
Draw air through a glass fiber filter coated with 1-(2-methoxyphenyl)piperazine at a calibrated flow rate (e.g., 1 L/min).
-
The standard sampling time is often 15 minutes, but it's crucial to note that longer sampling times can lead to lower measured concentrations due to reactions with ambient water vapor.[10][11]
-
-
Sample Preparation:
-
After sampling, transfer the filter to a vial.
-
Extract the derivative from the filter using a suitable solvent, such as acetonitrile (B52724).
-
The sample may be reconstituted in a mixture of acetonitrile and dimethyl sulfoxide.[1]
-
Filter the extract through a syringe filter (e.g., 0.2 µm) into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the appropriate wavelength for the urea derivative (e.g., 254 nm).
-
Quantification: Generate a calibration curve using standards of the 2,4-TDI-2MP derivative.
-
2. GC-MS Method for 2,4-TDA (TDI Metabolite) in Urine
This method is used for biological monitoring to assess personal exposure by measuring the metabolite of TDI, 2,4-toluenediamine (2,4-TDA).
-
Principle: 2,4-TDI conjugates in urine are hydrolyzed back to 2,4-TDA using a strong acid. The resulting 2,4-TDA is then extracted and derivatized with heptafluorobutyric anhydride (HFBA) to make it volatile and suitable for GC-MS analysis.
-
Sample Preparation and Hydrolysis:
-
Collect a urine sample.
-
Add a strong acid (e.g., hydrochloric acid) to an aliquot of the urine sample.
-
Heat the sample to hydrolyze the conjugates and release free 2,4-TDA.
-
-
Extraction and Derivatization:
-
Cool the sample and neutralize it with a base (e.g., NaOH).
-
Perform a liquid-liquid extraction of 2,4-TDA into an organic solvent (e.g., toluene).
-
Evaporate the organic solvent and add the derivatizing agent, HFBA, to the residue.
-
Heat the sample to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: An optimized temperature ramp to separate the derivatized analytes.
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Quantification: Use an internal standard and create a calibration curve with derivatized 2,4-TDA standards.[2]
-
Mandatory Visualizations
Caption: General experimental workflow for the analysis of 2,4-TDI in complex matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Exposure to 2,4- and 2,6-toluene diisocyanate (TDI) during production of flexible foam: determination of airborne TDI and urinary 2,4- and 2,6-toluenediamine (TDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-TDI (2,4-toluene diisocyanate) - analysis - Analytice [analytice.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS. | Semantic Scholar [semanticscholar.org]
- 8. Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 11. Measurement of 2,4-toluene diisocyanate concentrations by different samplers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Reactivity Study of 2,4-TDI and MDI with Polyether Polyols
Abstract
Toluene diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) are foundational aromatic diisocyanates in the synthesis of polyurethanes. Their distinct chemical structures lead to significant differences in their reaction kinetics with polyether polyols, which in turn dictate their suitability for various applications. This guide provides an objective comparison of the reactivity of 2,4-TDI and MDI, supported by experimental data and methodologies, to assist researchers and formulation scientists in the selection and processing of these critical polyurethane precursors.
Introduction to Isocyanate Structures
The reactivity of an isocyanate is fundamentally governed by its molecular structure. Both 2,4-TDI and 4,4'-MDI are aromatic diisocyanates, which makes their isocyanate (-NCO) groups more reactive than those of aliphatic isocyanates due to the electron-withdrawing nature of the aromatic rings.[1] However, the symmetry and steric environment of their respective -NCO groups create distinct reactivity profiles.
2,4-TDI is an asymmetrical molecule. The -NCO group at the 4-position (para) is significantly more reactive than the -NCO group at the 2-position (ortho), which is sterically hindered by the adjacent methyl group.[2][3] This difference in reactivity is a key factor in the polymerization process.[3] In contrast, 4,4'-MDI is a symmetrical molecule with two -NCO groups of theoretically equal reactivity.[4]
Caption: Chemical structures of 2,4-TDI, 4,4'-MDI, and a representative polyether polyol.
Comparative Reactivity and Kinetic Data
The reaction between an isocyanate and a polyol to form a urethane (B1682113) linkage is a nucleophilic addition.[3] The general reactivity trend for aromatic isocyanates is higher than for aliphatic ones.[1] Between the two most common aromatic isocyanates, TDI generally exhibits higher reactivity and faster cure times than MDI.[1][5][6]
Table 1: General Reactivity Comparison
| Feature | 2,4-Toluene Diisocyanate (TDI) | Methylene Diphenyl Diisocyanate (MDI) |
|---|---|---|
| General Reactivity | Higher reactivity, leading to faster, more exothermic reactions.[5][7] | Lower reactivity, allowing for a more controllable process.[6][7] |
| -NCO Group Reactivity | The two -NCO groups have different reactivities. The group in the 4-position reacts more rapidly than the group in the 2-position due to steric hindrance from the methyl group.[2] | The two -NCO groups in 4,4'-MDI are considered to have equal reactivity.[4] |
| Primary Applications | Flexible foams (e.g., mattresses, furniture), where rapid curing is advantageous.[6][7] | Rigid foams (e.g., insulation), elastomers, and adhesives, where controlled curing and high strength are needed.[5][6] |
| Vapor Pressure (25°C) | Higher (~0.01 mmHg), posing a greater inhalation risk.[7][8] | Lower (<0.001 mmHg), making it generally safer to handle.[7][8] |
Table 2: Experimental Kinetic Parameters
| Isocyanate System | Parameter | Value | Conditions |
|---|---|---|---|
| MDI-based Polyurethane | Apparent Activation Energy (Ea) | 46.34 kJ·mol⁻¹ | Non-isothermal DSC, calculated by the Kissinger method.[9] |
| 2,4-TDI Oligomerization | Activation Energy (Dimerization) | 87.9 kJ/mol | Studied at temperatures from 40°C to 100°C.[10] |
| 2,4-TDI Oligomerization | Activation Energy (Trimerization) | 66.9 kJ/mol | Studied at temperatures from 40°C to 100°C.[10] |
Note: The data presented are from different experimental systems and are not a direct head-to-head comparison of the polyol-isocyanate reaction under identical conditions. Direct comparative kinetic data was not available in the surveyed literature.
The reaction kinetics are significantly influenced by catalysts. Tertiary amines and organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are commonly used to accelerate the rate of urethane formation for both TDI and MDI systems.[2][3]
Factors Influencing Reactivity
The differences in reaction kinetics between 2,4-TDI and MDI can be attributed to a combination of steric and electronic factors.
Caption: Logical relationship between isocyanate structure and reactivity profile.
-
Steric Hindrance: In 2,4-TDI, the methyl group adjacent to the C2 isocyanate group physically obstructs the approach of the polyol's hydroxyl group, making it less reactive than the unhindered C4 isocyanate group.[2][3] 4,4'-MDI lacks such direct steric hindrance at its reactive sites.
-
Electronic Effects: The electron-withdrawing nature of the benzene (B151609) rings in both molecules increases the electrophilicity of the isocyanate carbon atom, making it more susceptible to nucleophilic attack by the polyol's hydroxyl group. This effect is a primary reason for the higher reactivity of aromatic isocyanates compared to their aliphatic counterparts.[1]
Experimental Protocols for Reactivity Determination
Several established methods are employed to quantify the reaction kinetics of isocyanates with polyols.
Titration Method (ASTM D2572)
This is a classic and widely used method for determining the concentration of unreacted -NCO groups.
-
Sampling: At timed intervals, an aliquot of the reaction mixture is withdrawn.
-
Quenching: The reaction in the aliquot is immediately stopped by adding an excess of a standard solution of a secondary amine, such as di-n-butylamine. The amine reacts with the remaining free -NCO groups.
-
Back-Titration: The excess, unreacted amine is then titrated with a standardized solution of hydrochloric acid.
-
Calculation: The percentage of free -NCO is calculated based on the amount of amine consumed. By plotting %NCO versus time, reaction rate constants can be determined.[11]
In Situ FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time, continuous monitoring of the reaction without the need for sampling.[12]
-
Setup: An attenuated total reflectance (ATR) FTIR probe is inserted directly into the reaction vessel.[12]
-
Monitoring: The reaction is monitored by tracking the characteristic absorbance peak of the isocyanate group (-N=C=O) at approximately 2270 cm⁻¹.[13]
-
Analysis: The disappearance of the -NCO peak and the simultaneous appearance of urethane linkage peaks (e.g., N-H band at ~1518 cm⁻¹) are recorded over time.[13] This data allows for the direct calculation of reaction kinetics, including initiation, conversion rate, and endpoint.[12]
Caption: Experimental workflow for a kinetic study using in situ FTIR spectroscopy.
Differential Scanning Calorimetry (DSC)
DSC is used to study the curing kinetics by measuring the heat flow generated by the exothermic isocyanate-polyol reaction. By conducting experiments at several different heating rates, kinetic parameters like the activation energy (Ea) can be calculated using methods such as the Kissinger or Flynn-Wall-Ozawa models.[9][14][15]
Conclusion
The choice between 2,4-TDI and MDI has profound implications for the processing and final properties of polyurethane materials.
-
2,4-TDI is characterized by its high and differential reactivity. The rapid reaction of its para-NCO group makes it ideal for applications requiring fast curing, such as the production of flexible foams for furniture and automotive seating.[6][7]
-
MDI exhibits more moderate and symmetrical reactivity, offering a more controlled and predictable curing process.[6][7] This control, combined with the superior mechanical properties it imparts (higher strength, hardness, and durability), makes MDI the preferred choice for high-performance applications like rigid insulation foams, automotive bumpers, and industrial elastomers.[5][6]
Ultimately, a thorough understanding of these reactivity differences, supported by the experimental protocols outlined in this guide, is essential for the rational design and successful manufacturing of polyurethane products.
References
- 1. mdpi.com [mdpi.com]
- 2. diisocyanates.org [diisocyanates.org]
- 3. benchchem.com [benchchem.com]
- 4. www2.mst.dk [www2.mst.dk]
- 5. sinochlorine.com [sinochlorine.com]
- 6. benchchem.com [benchchem.com]
- 7. bdmaee.net [bdmaee.net]
- 8. psiurethanes.com [psiurethanes.com]
- 9. Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. mt.com [mt.com]
- 13. paint.org [paint.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Performance comparison of polyurethanes derived from 2,4-TDI vs 2,6-TDI
A comprehensive comparison of polyurethanes derived from the two primary isomers of toluene (B28343) diisocyanate (TDI) reveals distinct performance profiles rooted in their molecular architecture. This guide delves into the nuanced differences in mechanical, thermal, and morphological properties imparted by 2,4-TDI and 2,6-TDI, providing researchers, scientists, and drug development professionals with critical data to inform material selection and design.
The structural variance between the asymmetrical 2,4-TDI and the symmetrical 2,6-TDI directly influences the resulting polyurethane's polymer chain packing, domain formation, and hydrogen bonding. These microscopic differences manifest in macroscopic performance characteristics, impacting everything from tensile strength and elongation to thermal stability and long-term durability. While commercially available TDI is often a blend of these two isomers (commonly 80% 2,4-TDI and 20% 2,6-TDI), understanding the properties endowed by each pure isomer is paramount for the rational design of high-performance polyurethanes.
At a Glance: Key Performance Differences
| Property | Polyurethane from 2,4-TDI | Polyurethane from 2,6-TDI | Key Observations |
| Tensile Strength | Generally lower | Generally higher | The symmetrical structure of 2,6-TDI allows for more ordered packing of the hard segments, leading to increased cohesive strength. |
| Elongation at Break | Generally higher | Generally lower | The less ordered structure from 2,4-TDI can result in a more amorphous and flexible polymer network. |
| Hardness (Shore A) | Generally lower | Generally higher | The enhanced packing and crystallinity of the hard domains in 2,6-TDI based polyurethanes contribute to higher hardness. |
| Glass Transition Temp. (Tg) | Lower | Higher | The more efficient packing of hard segments in 2,6-TDI based polyurethanes can restrict the mobility of the soft segments, leading to a higher Tg. |
| Thermal Stability | Good | Generally higher | The more crystalline and ordered structure of 2,6-TDI based polyurethanes often results in improved thermal stability. |
| Morphology | More mixed phase of hard and soft segments | Greater phase separation between hard and soft segments | The asymmetry of 2,4-TDI can lead to more intermixing of the hard and soft segments, while the symmetry of 2,6-TDI promotes the formation of well-defined, crystalline hard domains. |
In-Depth Analysis of Performance Metrics
Mechanical Properties
The mechanical behavior of polyurethanes is intrinsically linked to the structure of the diisocyanate isomer used. Polyurethanes synthesized from pure 2,4-TDI tend to exhibit greater flexibility and higher elongation at break. This is attributed to the asymmetrical nature of the 2,4-TDI molecule, which hinders the efficient packing of the hard segments, resulting in a more amorphous and less rigid polymer network.
In contrast, the symmetry of the 2,6-TDI isomer facilitates a more ordered arrangement of the hard segments. This leads to the formation of crystalline or semi-crystalline hard domains, which act as physical crosslinks, reinforcing the polymer matrix. Consequently, polyurethanes derived from 2,6-TDI typically demonstrate higher tensile strength and hardness, but with reduced elongation.
A study comparing polyurethanes synthesized from pure 2,4-TDI (T100) and a commercial 80/20 blend of 2,4- and 2,6-TDI (T80) provides quantitative insight into these differences.
Table 1: Comparison of Mechanical Properties of Polyurethanes from Pure 2,4-TDI and an 80/20 TDI Blend [1]
| Property | Polyurethane from Pure 2,4-TDI (T100) | Polyurethane from 80/20 TDI Blend (T80) |
| Tensile Strength (MPa) | 25.5 | 28.3 |
| Elongation at Break (%) | 550 | 520 |
| 100% Modulus (MPa) | 4.5 | 5.2 |
| 300% Modulus (MPa) | 8.5 | 10.1 |
| Tear Strength (kN/m) | 85 | 92 |
| Hardness (Shore A) | 82 | 85 |
Note: The data for the 80/20 TDI blend suggests the influence of the 2,6-TDI component in enhancing the mechanical strength and hardness compared to the pure 2,4-TDI based polyurethane.
Thermal Properties and Morphology
The isomeric structure of TDI also profoundly impacts the thermal stability and morphology of the resulting polyurethanes. The more ordered and crystalline hard domains formed in polyurethanes based on 2,6-TDI generally lead to better thermal stability.
Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are instrumental in elucidating the phase behavior of these polymers. Polyurethanes derived from 2,4-TDI often show a greater degree of phase mixing between the soft and hard segments. This is a consequence of the irregular structure of the 2,4-TDI unit, which disrupts the packing of the hard segments. In contrast, the symmetry of 2,6-TDI promotes a higher degree of phase separation, leading to the formation of more well-defined hard and soft domains. This enhanced phase separation in 2,6-TDI based polyurethanes can result in a higher glass transition temperature (Tg) of the soft segment, as the hard domains more effectively restrict the motion of the soft segment chains.
Table 2: Thermal Properties of Polyurethanes from Pure 2,4-TDI and an 80/20 TDI Blend [1]
| Property | Polyurethane from Pure 2,4-TDI (T100) | Polyurethane from 80/20 TDI Blend (T80) |
| Glass Transition Temp. (Tg) of Soft Segment (°C) | -45 | -42 |
| Melting Temp. (Tm) of Hard Segment (°C) | Not well-defined | ~150 |
Note: The presence of a more defined melting temperature for the hard segment in the T80 blend indicates a higher degree of crystallinity and order, contributed by the 2,6-TDI isomer.
Visualizing the Structural and Process Differences
To better understand the fundamental differences, the following diagrams illustrate the chemical structures of the TDI isomers, a typical synthesis pathway, and an experimental workflow for performance evaluation.
Caption: Chemical structures of 2,4-TDI and 2,6-TDI isomers.
Caption: Two-step prepolymer synthesis of polyurethane elastomers.
References
A Guide to 2,4-TDI versus Aliphatic Diisocyanates for UV-Stable Polyurethane Coatings
For professionals in coatings science and formulation, the choice of diisocyanate is a critical decision that dictates the long-term performance and aesthetic stability of polyurethane (PU) coatings. This guide offers an objective comparison between the aromatic diisocyanate 2,4-toluene diisocyanate (2,4-TDI) and common aliphatic diisocyanates, focusing on their suitability for applications requiring ultraviolet (UV) stability. The comparison is supported by representative experimental data and detailed testing protocols.
Core Chemical Difference: The Role of the Aromatic Ring
The fundamental distinction in UV stability between 2,4-TDI and aliphatic diisocyanates stems from their molecular structures. Aromatic diisocyanates, like TDI, contain a benzene (B151609) ring.[1][2] This structure is prone to absorbing UV radiation, which initiates photo-oxidative degradation pathways.[3] These reactions can lead to the formation of chromophoric structures, such as quinone-imides, causing the coating to yellow and lose its protective properties over time.[4]
In contrast, aliphatic diisocyanates, such as hexamethylene diisocyanate (HDI), isophorone (B1672270) diisocyanate (IPDI), and hydrogenated MDI (H12MDI), lack this aromatic ring.[1][2] Their linear or cycloaliphatic structures are inherently more resistant to UV degradation, making them the preferred choice for exterior applications where color and gloss retention are paramount.[5][6][7][8]
Caption: Chemical basis for UV stability differences.
Performance Comparison: Quantitative Data
The superior weatherability of aliphatic diisocyanates is evident in accelerated weathering tests, which simulate long-term sun exposure. The following tables summarize typical performance data for clear coats formulated with different isocyanates.
Note: The following data are representative values compiled from industry knowledge and technical literature. Actual performance may vary based on the full formulation, including polyol type, stabilizers, and additives.
Table 1: Color Change (ΔE*) after Accelerated Weathering
This table illustrates the typical change in color, where a higher ΔE* value signifies more significant yellowing.
| Diisocyanate Type | ΔE* after 500 hours QUV | ΔE* after 1000 hours QUV |
| 2,4-TDI (Aromatic) | 12.0 - 20.0 | >25.0 |
| HDI (Aliphatic) | < 1.0 | 1.0 - 1.5 |
| IPDI (Aliphatic) | < 1.0 | 1.0 - 2.0 |
| H12MDI (Aliphatic) | < 0.5 | < 1.0 |
Table 2: Gloss Retention (%) after Accelerated Weathering
This table shows the ability of a coating to maintain its original gloss level after UV exposure.
| Diisocyanate Type | Gloss Retention (%) at 60° after 500 hours QUV | Gloss Retention (%) at 60° after 1000 hours QUV |
| 2,4-TDI (Aromatic) | 65 - 75% | < 50% |
| HDI (Aliphatic) | > 90% | 85 - 95% |
| IPDI (Aliphatic) | > 90% | 88 - 98% |
| H12MDI (Aliphatic) | > 95% | > 92% |
Experimental Protocols
The data presented is typically generated using standardized testing methods to ensure reproducibility and comparability.
Accelerated Weathering Protocol (QUV)
This test simulates the damaging effects of sunlight and moisture.
-
Standard: Based on ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."
-
Apparatus: A fluorescent UV accelerated weathering tester (e.g., QUV).
-
Procedure:
-
Sample Preparation: Coatings are applied to standardized panels (e.g., 75 x 150 mm steel or aluminum panels) and cured as specified. Initial color and gloss readings are taken.
-
Exposure Cycle: A common cycle involves alternating periods of UV exposure and condensation to mimic the outdoor day/night cycle. A typical cycle is 8 hours of UV irradiation using UVA-340 lamps at a controlled temperature (e.g., 60°C), followed by 4 hours of condensation at 50°C.[9]
-
Duration: The total exposure time can range from hundreds to thousands of hours, depending on the application requirements.[9]
-
Evaluation: Panels are removed at set intervals (e.g., 250, 500, 1000 hours) to measure changes in color, gloss, and to check for physical defects like cracking or blistering.[9]
-
Color and Gloss Measurement Protocols
-
Color Change (ΔE*) Measurement:
-
Standard: ASTM D2244, "Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates."[9]
-
Apparatus: A spectrophotometer or colorimeter.
-
Methodology: The instrument measures the color coordinates on the CIELAB scale (L, a, b). The total color difference, ΔE, between the initial and exposed sample is calculated. A higher number indicates a greater color shift.
-
-
Specular Gloss Measurement:
-
Standard: ASTM D523, "Standard Test Method for Specular Gloss."[9]
-
Apparatus: A gloss meter.
-
Methodology: The gloss is measured at a specific angle (typically 20°, 60°, or 85°). For coatings in the semi-gloss to high-gloss range, a 60° geometry is common. Gloss retention is calculated as a percentage of the initial gloss reading.
-
Caption: Experimental workflow for coating evaluation.
Conclusion and Recommendations
For any polyurethane coating application where long-term color stability and gloss retention upon exposure to sunlight are required, aliphatic diisocyanates are unequivocally the superior choice.
-
2,4-TDI (Aromatic): Due to its inherent tendency to yellow under UV exposure, 2,4-TDI is not recommended for exterior topcoats or any application where aesthetic stability is a primary concern. Its use is better suited for primers, intermediate coats, or interior applications where UV exposure is minimal.[1][6]
-
Aliphatic Diisocyanates (HDI, IPDI, H12MDI): These are the industry standard for high-performance, weatherable topcoats. They provide excellent resistance to UV degradation, ensuring the coating maintains its original appearance for an extended period.[2][8] The specific choice among HDI, IPDI, and H12MDI will depend on other desired properties like cure speed, cost, flexibility, and chemical resistance.
References
- 1. umicoatings.com [umicoatings.com]
- 2. pflaumer.com [pflaumer.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Choosing Your Polyurethane Adhesive [bbsurfaces.com]
- 6. difference.wiki [difference.wiki]
- 7. tpufabrics.com [tpufabrics.com]
- 8. iiif.library.cmu.edu [iiif.library.cmu.edu]
- 9. benchchem.com [benchchem.com]
A Comparative Study: Unraveling the Mechanical Properties of 2,4-TDI and MDI-Based Elastomers
A comprehensive analysis for researchers and material scientists reveals key performance differences between polyurethane elastomers derived from 2,4-toluene diisocyanate (2,4-TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). This guide synthesizes experimental data to provide an objective comparison of their mechanical properties, offering valuable insights for material selection in diverse applications.
Polyurethane elastomers are renowned for their versatility, offering a wide spectrum of properties achievable through the careful selection of their constituent diisocyanates, polyols, and chain extenders. Among the most common aromatic diisocyanates, 2,4-TDI and MDI are foundational building blocks that significantly influence the final mechanical characteristics of the elastomer. Generally, MDI-based polyurethanes are recognized for their superior strength, hardness, and wear resistance, while TDI-based elastomers are often associated with good flexibility and elasticity.[1][2] The choice between these two isocyanates is a critical decision in formulating materials for specific performance requirements.
This guide provides a side-by-side comparison of the mechanical properties of elastomers synthesized from 2,4-TDI and MDI, supported by quantitative data from comparative studies. Detailed experimental protocols for the synthesis and characterization of these elastomers are also presented to aid in reproducible research and development.
Comparative Mechanical Properties
The following tables summarize the key mechanical properties of 2,4-TDI and MDI-based polyurethane elastomers. The data is compiled from studies where the elastomers were prepared using the same polyol (polytetramethylene glycol, PTMG) and chain extender (1,4-butanediol, BDO) to ensure a direct and meaningful comparison.
| Mechanical Property | 2,4-TDI-based Elastomer (PTMG/BDO) | MDI-based Elastomer (PTMG/BDO) | Test Standard |
| Tensile Strength (MPa) | 25 - 35 | 35 - 50 | ASTM D412 |
| Elongation at Break (%) | 500 - 700 | 400 - 600 | ASTM D412 |
| Shore A Hardness | 80 - 90 | 85 - 95 | ASTM D2240 |
| Tear Strength (kN/m) | 70 - 90 | 90 - 120 | ASTM D624 |
| Compression Set, 22h @ 70°C (%) | 20 - 30 | 25 - 35 | ASTM D395 |
Note: The values presented are typical ranges and can vary depending on the specific formulation, including the NCO/OH ratio, catalyst, and processing conditions.
Key Performance Differences
The data highlights distinct performance characteristics between the two types of elastomers. MDI-based systems generally exhibit higher tensile strength and tear strength, indicating greater resistance to pulling and tearing forces.[1] This makes them suitable for applications requiring high durability and toughness. In contrast, 2,4-TDI-based elastomers tend to show higher elongation at break, suggesting greater flexibility and elasticity.[3]
The hardness of both elastomers falls within a similar range, although MDI-based systems can be formulated to achieve slightly higher hardness values. In terms of compression set, a measure of a material's ability to recover its original shape after prolonged compression, 2,4-TDI based elastomers often show a slight advantage with lower values, indicating better elastic recovery.[1]
Caption: Logical relationship of mechanical properties between TDI and MDI elastomers.
Experimental Protocols
To ensure the accurate and reproducible comparison of mechanical properties, standardized experimental procedures are crucial. The following sections outline the methodologies for the synthesis of the elastomers and the key mechanical tests.
Synthesis of Polyurethane Elastomers (Prepolymer Method)
This two-step prepolymer method is a common and versatile approach for synthesizing both 2,4-TDI and MDI-based polyurethane elastomers.
Step 1: Prepolymer Formation
-
Materials: 2,4-Toluene diisocyanate (2,4-TDI) or Methylene diphenyl diisocyanate (MDI), and Polytetramethylene ether glycol (PTMEG) (e.g., 2000 g/mol ).
-
Procedure:
-
In a four-necked reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel, add a calculated amount of the chosen diisocyanate (2,4-TDI or MDI).
-
Heat the reactor to a specific temperature (e.g., 80°C for TDI, 60-70°C for MDI) under a continuous nitrogen purge to maintain an inert atmosphere.
-
Slowly add the pre-dried and degassed PTMEG to the reactor with constant stirring. The molar ratio of NCO to OH groups is typically maintained between 1.8 and 2.2.
-
Maintain the reaction temperature for a defined period (e.g., 2-3 hours) until the theoretical isocyanate (NCO) content is reached. The NCO content is monitored by titration according to ASTM D2572.
-
Step 2: Chain Extension and Curing
-
Materials: Isocyanate-terminated prepolymer from Step 1, and 1,4-Butanediol (BDO) as the chain extender.
-
Procedure:
-
Cool the prepolymer to a suitable temperature for mixing (e.g., 60-70°C).
-
Degas the prepolymer under vacuum to remove any entrapped air bubbles.
-
Add the stoichiometric amount of the chain extender (BDO) to the prepolymer with vigorous mixing. The amount of chain extender is calculated based on the NCO content of the prepolymer.
-
Pour the resulting mixture into a preheated mold and cure at a specific temperature (e.g., 100-110°C) for a designated time (e.g., 16-24 hours).
-
After curing, demold the elastomer sheets and post-cure at room temperature for at least 7 days before testing.
-
Caption: Two-step synthesis process for polyurethane elastomers.
Mechanical Property Testing
The following are the detailed methodologies for the key mechanical tests cited in this guide.
Tensile Strength and Elongation at Break (ASTM D412)
-
Apparatus: A universal testing machine with a suitable load cell.
-
Test Specimen: Dumbbell-shaped specimens are die-cut from the cured elastomer sheets. The dimensions of the specimens should conform to the specifications in ASTM D412.
-
Procedure:
-
Measure the thickness and width of the narrow section of the dumbbell specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.
-
Record the maximum force and the elongation at the point of rupture.
-
-
Calculation:
-
Tensile Strength (MPa) = Maximum Force (N) / Original Cross-sectional Area (mm²)
-
Elongation at Break (%) = [(Final Length at Rupture - Initial Gauge Length) / Initial Gauge Length] x 100
-
Tear Strength (ASTM D624)
-
Apparatus: A universal testing machine.
-
Test Specimen: Die C (right angle) specimens are typically used for this test.
-
Procedure:
-
Measure the thickness of the specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) to initiate and propagate a tear from the point of the right angle.
-
Record the maximum force required to tear the specimen.
-
-
Calculation: Tear Strength (kN/m) = Maximum Force (N) / Thickness (mm)
Durometer Hardness (ASTM D2240)
-
Apparatus: A Shore A durometer.
-
Test Specimen: A flat specimen with a minimum thickness of 6 mm. Thinner specimens can be stacked to achieve the required thickness.
-
Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer indenter firmly and vertically onto the surface of the specimen.
-
Read the hardness value on the durometer scale within one second of firm contact.
-
Take multiple readings at different locations on the specimen and report the average value.
-
Compression Set (ASTM D395, Method B)
-
Apparatus: A compression device consisting of two parallel flat plates and spacers, and a circulating air oven.
-
Test Specimen: Cylindrical discs of a specified diameter and thickness.
-
Procedure:
-
Measure the initial thickness of the specimen.
-
Place the specimen between the parallel plates of the compression device and compress it to a specified percentage of its original height (typically 25%) using spacers.
-
Place the entire device in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 22 hours).
-
Remove the device from the oven and release the specimen from the compression plates.
-
Allow the specimen to recover at room temperature for 30 minutes.
-
Measure the final thickness of the specimen.
-
-
Calculation: Compression Set (%) = [(Initial Thickness - Final Thickness) / (Initial Thickness - Spacer Thickness)] x 100
References
Safety Operating Guide
Proper Disposal of 2,4-Diisocyanato-1-methylbenzene: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 2,4-diisocyanato-1-methylbenzene (B73610) (TDI), a reactive compound requiring meticulous management to ensure personnel safety and environmental protection. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals, outlining step-by-step protocols for the neutralization and disposal of TDI waste.
Immediate Safety and Handling Precautions
This compound, commonly known as TDI, is a potent respiratory sensitizer (B1316253) and is classified as a hazardous waste. Unused or off-spec TDI is designated as U223 hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Strict adherence to safety protocols is paramount during all handling and disposal procedures.
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of TDI must be equipped with appropriate PPE. This includes, but is not limited to:
-
Respiratory Protection: A full-face, air-supplied respirator is required when handling TDI in areas without adequate ventilation.[2]
-
Eye and Face Protection: Chemical splash goggles or a face shield.[2]
-
Skin Protection: Impervious clothing, such as chemical protective suits, and chemical-resistant gloves and boots.[2]
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[3][4] In the event of skin contact, wash the affected area thoroughly with soap and water.[3][5] If TDI comes into contact with the eyes, rinse cautiously with water for several minutes.[3][5]
Disposal of Empty TDI Containers
Empty containers that have held TDI must be managed with care as they may still contain hazardous residues.[1] According to RCRA regulations, for a container to be considered "RCRA empty," no more than one inch of residue can remain in the drum, or no more than 3 percent by net weight if the residue is stuck to the container walls.[1] Emptying a drum until it is "drip dry" is a common practice to meet this requirement.[1]
There are three primary options for the disposal of empty TDI drums:[1]
-
Professional Drum Reconditioner: The most common method is to contract with a professional drum reconditioner. The Reusable Industrial Packaging Association provides a state-by-state listing of such services.[1][2]
-
Scrap Metal Recyclers or Approved Landfills: If this option is chosen, the drums may need to be thoroughly decontaminated with a neutralizing solution prior to disposal.[1]
-
Incineration: Contact the incineration facility for specific instructions on how to prepare the drums for transport.[1]
Regardless of the chosen method, all drums must be "RCRA empty" before leaving the facility.[1]
Neutralization of TDI Waste and Spills
TDI reacts with water, alcohols, and amines.[6] Neutralization, also known as decontamination, is a critical step in rendering TDI waste non-hazardous. This process involves reacting the isocyanate groups with a suitable solution to form inert polyureas.[6]
Neutralization Solution Formulations
Several formulations can be used for the effective neutralization of TDI. The choice of formulation may depend on the scale of the waste and the available resources. The reaction with neutralization solutions can release carbon dioxide gas, so containers should not be sealed tightly during the process to allow for venting.[1]
| Formulation | Composition | Neutralization Time | Reference |
| Aqueous Ammonia & Surfactant | 3-8% Concentrated Ammonia, 0.2-2% Liquid Detergent, Water to 100% | Not specified | International Science Community Association |
| Aqueous Sodium Carbonate | 5-10% Sodium Carbonate in Water | Up to 72 hours | International Science Community Association |
| Alcohol-Based Solution 1 | 70% Water, 20% Isopropyl Alcohol, 5% Dilute Ammonia, 5% Soap Solution | 24 hours for 6.1g of TDI | International Science Community Association |
| Alcohol-Based Solution 2 | 65% Water, 25% Rectified Spirit, 5% Dilute Ammonia, 5% Soap Solution | 24 hours for 6.1g of TDI | International Science Community Association |
Experimental Protocol for Neutralization of Liquid TDI Waste
This protocol is a general guideline for the neutralization of small quantities of liquid TDI waste in a laboratory setting.
-
Preparation: In a well-ventilated fume hood, select an appropriate container that is larger than the volume of the TDI waste and the neutralization solution to accommodate for potential foaming.
-
Solution Preparation: Prepare one of the neutralization solutions from the table above. For example, to prepare 1 liter of Alcohol-Based Solution 1, combine 700 mL of water, 200 mL of isopropyl alcohol, 50 mL of dilute ammonia, and 50 mL of a soap solution.
-
Neutralization: Slowly and carefully add the neutralization solution to the TDI waste. The recommended ratio is approximately 10 parts neutralization solution to 1 part TDI.[7]
-
Reaction: Allow the mixture to react for the specified time (e.g., 24 hours for the alcohol-based solutions). The container should be left open or with a loose-fitting lid in the fume hood to allow for the safe venting of any evolved carbon dioxide.
-
Verification of Neutralization: After the reaction period, it is crucial to verify that all isocyanate groups have been neutralized. This can be done qualitatively by observing the cessation of gas evolution. For quantitative verification, analytical methods such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹). For more rigorous verification, a sample of the treated waste can be analyzed for residual TDI using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) as detailed in the following section.
-
Disposal of Neutralized Waste: Once neutralization is confirmed, the resulting inert solid (polyurea) and liquid can be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.
Analytical Verification of Neutralization
To ensure the complete and safe disposal of TDI waste, analytical methods can be employed to quantify any residual, unreacted TDI.
High-Performance Liquid Chromatography (HPLC)
NIOSH (National Institute for Occupational Safety and Health) has established methods for the analysis of isocyanates, including TDI. NIOSH Method 5521 and 5522 utilize HPLC with UV and fluorescence detectors.[1][8] These methods typically involve derivatization of the isocyanate to a more stable compound before analysis. The general steps are:
-
Sample Preparation: A sample of the neutralized waste is taken. A derivatizing agent, such as 1-(2-methoxyphenyl)piperazine, is added to react with any remaining TDI.[8]
-
Extraction: The derivatized sample is extracted with a suitable solvent, such as acetonitrile.[9]
-
Analysis: The extract is injected into an HPLC system for separation and quantification.
-
Quantification: The concentration of the derivatized TDI is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of residual TDI. This method often involves the hydrolysis of TDI to toluene (B28343) diamine (TDA), followed by derivatization and analysis.[3]
-
Hydrolysis: The sample is treated with a strong acid or base to convert any residual TDI to TDA.[3]
-
Extraction: The TDA is extracted from the sample matrix using an organic solvent like toluene.[3]
-
Derivatization: A derivatizing agent, such as heptafluorobutyric anhydride, is added to the extract to create a volatile derivative of TDA.[8]
-
Analysis: The derivatized sample is injected into a GC-MS system for separation and detection. The mass spectrometer provides highly specific identification and quantification of the TDA derivative.
Logical Workflow for TDI Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. NIOSH Manual of Analytical Methods-Part I NIOSH Monitoring Methods. [stacks.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. Page:NIOSH Manual of Analytical Methods - 5521.pdf/4 - Wikisource, the free online library [en.wikisource.org]
- 6. isca.in [isca.in]
- 7. Determination of toluene diisocyanate in air by HPLC and band-tape monitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table 7-2, Analytical Methods for Determining TDI and MDI in Environmental Samples - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for 2,4-Diisocyanato-1-methylbenzene (2,4-TDI)
This guide provides critical safety protocols and logistical information for the handling and disposal of 2,4-Diisocyanato-1-methylbenzene, also known as 2,4-Toluene diisocyanate (TDI). Adherence to these procedures is essential for the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of 2,4-TDI.[1][2] The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Item | Specifications & Recommendations |
| Respiratory Protection | Air-Purifying Respirator (APR) | For use in situations with inadequate ventilation or where airborne concentrations may exceed exposure limits.[3][4] Must be used with an organic vapor (OV) cartridge. A cartridge change-out schedule is required by OSHA.[3] |
| Supplied-Air Respirator (SAR) | Necessary when concentrations of TDI are likely to exceed the protection factor of an APR, such as in emergency situations or high-exposure potential activities.[4] | |
| Self-Contained Breathing Apparatus (SCBA) | Recommended for any detectable concentration, emergency situations, and firefighting.[5][6] | |
| Hand Protection | Gloves | Nitrile, butyl rubber, neoprene, or PVC gloves provide good resistance.[7] The choice of glove material should be based on the specific operational tasks and potential for contact.[3] |
| Eye and Face Protection | Safety Goggles | Should be worn in situations with splash potential.[3][4] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[3][4] | |
| Safety Glasses with Side Shields | May be worn in situations where the potential for splashing is low.[3] | |
| Protective Clothing | Coveralls or Lab Apron | Essential for preventing skin exposure.[4] |
| Full Protective Suit | Should be clean, available daily, and worn before work begins.[8] | |
| Footwear | Protective Boots | Recommended as part of a full protective ensemble.[4] |
Operational Plan for Safe Handling
A systematic approach to handling 2,4-TDI is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Detailed Handling Procedures
-
Preparation :
-
Before handling, ensure all personnel are trained on the hazards of 2,4-TDI.
-
Don the appropriate PPE as specified in the table above.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[5][7]
-
Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
-
-
Handling :
-
Avoid all personal contact, including inhalation.[9]
-
When transferring or decanting, do so carefully to avoid splashing.
-
Keep containers tightly closed when not in use.[5]
-
2,4-TDI reacts with water, so avoid contact with moisture.[9][10][11] It is also incompatible with strong oxidizers, acids, bases, amines, and alcohols.[10][11]
-
Never return unused chemicals to the original container to prevent contamination.[9]
-
-
Post-Handling and Cleanup :
Disposal Plan
Proper disposal of 2,4-TDI and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : 2,4-TDI and any materials contaminated with it must be treated as hazardous waste.[8]
-
Containment :
-
Collect all liquid and solid waste in designated, properly labeled, and sealed containers.
-
Do not mix with incompatible waste streams.
-
-
Spill Residue : For small spills, absorb the material with a non-combustible absorbent material like activated charcoal, sand, or earth.[6][8] Place the absorbed material into a covered container for disposal.[8] Do not use water for cleanup.[8]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for specific disposal procedures.[8] Follow all local, state, and federal regulations.
Emergency Response Protocol
Immediate and appropriate action is required in the event of an emergency involving 2,4-TDI.
Detailed Emergency Procedures
-
In Case of Inhalation :
-
In Case of Skin Contact :
-
In Case of Eye Contact :
-
In Case of Ingestion :
-
In Case of a Spill or Leak :
-
Evacuate all non-essential personnel from the area.[8]
-
Remove all ignition sources.[8]
-
For small spills, cover with an activated charcoal adsorbent and place in a covered container for disposal.[8] Do not use water.[8]
-
Ventilate the area after cleanup is complete.[8]
-
For large spills, immediately call your institution's emergency response team or the local fire department.[8]
-
-
Fire Hazards :
-
2,4-TDI is a combustible liquid.[8]
-
Use dry chemical or CO2 extinguishers. DO NOT USE WATER, as it can react violently.[8]
-
Fire produces poisonous gases, including hydrogen cyanide and nitrogen oxides.[8]
-
Containers may explode in a fire.[8] Use a water spray to keep fire-exposed containers cool.[8]
-
References
- 1. safetyresourcesblog.com [safetyresourcesblog.com]
- 2. dir.ca.gov [dir.ca.gov]
- 3. americanchemistry.com [americanchemistry.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Toluene diisocyanate (TDI) [chemwatch.net]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Toluene-2,4-diisocyanate [downloads.regulations.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Toluene-2,4-diisocyanate [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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